6-Methoxypicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOQIKOUXQYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603273 | |
| Record name | 6-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-69-8 | |
| Record name | 6-Methoxypyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxypicolinamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a primary synthesis pathway for 6-methoxypicolinamide, a key building block in medicinal chemistry. The guide details the synthetic route starting from the commercially available 6-methoxypicolinic acid, outlines a detailed experimental protocol for its conversion to the target amide, and presents relevant quantitative data.
Core Synthesis Pathway: Amidation of 6-Methoxypicolinic Acid
The most direct and well-supported method for the synthesis of this compound is the amidation of 6-methoxypicolinic acid. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of modern amide coupling reactions. The overall transformation involves the activation of the carboxylic acid group of 6-methoxypicolinic acid, followed by nucleophilic attack by an ammonia equivalent.
Two primary strategies can be employed for this conversion:
-
Direct Amide Coupling: This approach utilizes a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), to facilitate the direct reaction between the carboxylic acid and an amine source.
-
Via Acyl Chloride: This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.
This guide will focus on the direct amide coupling method using a coupling agent, as it often provides higher yields and milder reaction conditions.
Logical Workflow of the Synthesis
An In-depth Technical Guide to 6-Methoxypicolinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypicolinamide, also known as 6-methoxypyridine-2-carboxamide, is a heterocyclic organic compound belonging to the picolinamide class. Picolinamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and potential antitumor agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with insights into its potential biological significance based on related compounds.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Source |
| IUPAC Name | 6-methoxypyridine-2-carboxamide | N/A |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| CAS Number | 98276-69-8 | [4] |
| Melting Point | 108-109 °C | N/A |
| Boiling Point (Predicted) | 285 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.213 g/cm³ | [4] |
| SMILES | COC1=CC=CC(=N1)C(=O)N | N/A |
| InChI Key | KMODISUYWZPVGV-UHFFFAOYSA-N | [5] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of picolinamides and related methoxypyridine derivatives. A common approach involves the amidation of a corresponding picolinic acid or its activated derivative.
Method 1: From 6-Methoxypicolinic Acid
This method involves the activation of the carboxylic acid group of 6-methoxypicolinic acid, followed by reaction with ammonia.
-
Step 1: Activation of 6-Methoxypicolinic Acid. 6-Methoxypicolinic acid can be converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed at room temperature or with gentle heating.
-
Step 2: Amidation. The resulting 6-methoxypicolinoyl chloride is then reacted with an excess of aqueous or gaseous ammonia to form the amide. The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity. The final product, this compound, can be isolated and purified by standard techniques such as recrystallization or column chromatography.
Method 2: From 2-Bromo-6-methoxypyridine
This alternative route involves a palladium-catalyzed carbonylation reaction.
-
Step 1: Palladium-Catalyzed Aminocarbonylation. 2-Bromo-6-methoxypyridine can be subjected to a palladium-catalyzed aminocarbonylation reaction.[6] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a source of carbon monoxide (CO), and an amine source (in this case, ammonia or a protected form). The reaction is carried out in a suitable solvent such as DMF or dioxane under pressure and at elevated temperatures.
-
Work-up and Purification. Upon completion, the reaction mixture is worked up to remove the catalyst and other reagents. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amide protons. The aromatic protons will appear as a set of coupled multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy protons will be a singlet at around δ 3.9-4.1 ppm. The amide protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven distinct carbon atoms. The carbonyl carbon of the amide will be the most downfield signal (around δ 165-170 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, and the methoxy carbon will appear at approximately δ 55-60 ppm.
Infrared (IR) Spectroscopy:
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H stretching vibrations of the primary amide group (two bands) in the region of 3100-3500 cm⁻¹.
-
C=O stretching vibration of the amide carbonyl group (Amide I band) around 1650-1680 cm⁻¹.
-
N-H bending vibration of the amide group (Amide II band) near 1600-1640 cm⁻¹.
-
C-O stretching vibration of the methoxy group around 1250 cm⁻¹.
-
C-N stretching vibration of the amide group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 136, and the loss of the methoxy group (-OCH₃) as a radical to give a fragment at m/z 121, or the loss of formaldehyde (-CH₂O) to give a fragment at m/z 122. Cleavage of the carbonyl group could lead to a pyridyl cation at m/z 78.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the picolinamide scaffold is a well-established pharmacophore. Derivatives of picolinamide have been extensively investigated for a range of therapeutic applications.
Kinase Inhibition:
Several studies have reported on N-substituted picolinamide derivatives as potent kinase inhibitors.[1][3] For instance, certain N-methyl-picolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, a key regulator of mitosis, and exhibit broad-spectrum anti-proliferative activities against various cancer cell lines.[1] Given these findings, it is plausible that this compound or its derivatives could also function as kinase inhibitors, potentially targeting pathways involved in cell cycle regulation and proliferation.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-6-methylpicolinamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 | Niswender Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 2-ブロモ-6-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
6-Methoxypicolinamide (CAS No. 98276-69-8): A Technical Overview and Research Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypicolinamide, with the CAS number 98276-69-8, is a pyridine derivative belonging to the picolinamide class of compounds. While detailed experimental data on its biological activity and mechanism of action are not extensively available in public literature, its structural features suggest potential for investigation in various therapeutic areas. This technical guide provides a summary of its known properties and explores the potential biological significance and experimental avenues based on research into structurally related picolinamide derivatives.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and for the design of experimental studies.
| Property | Value | Reference |
| CAS Number | 98276-69-8 | [1] |
| IUPAC Name | 6-Methoxypyridine-2-carboxamide | |
| Synonyms | This compound | [1] |
| Chemical Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 108-109°C | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis and Chemical Structure
The chemical structure of this compound features a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position.
Logical Synthesis Workflow:
The synthesis of picolinamide derivatives often involves the amidation of the corresponding picolinic acid or its activated form. A generalized workflow for the potential synthesis of this compound is depicted below.
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activity and Therapeutic Areas of Interest (Based on Analogues)
While specific biological data for this compound is scarce, the picolinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules. Research on related picolinamide derivatives suggests several potential areas of investigation for this compound.
Enzyme Inhibition
Picolinamide derivatives have been identified as potent inhibitors of various enzymes. For example, certain substituted picolinamides act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.
Anticancer Activity
Several studies have explored the potential of picolinamide derivatives as anticancer agents. Their mechanisms can involve the inhibition of protein kinases, induction of apoptosis, and suppression of angiogenesis.
Potential Signaling Pathway Modulation:
Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by a picolinamide derivative.
Suggested Experimental Protocols for Future Research
To elucidate the biological properties of this compound, a systematic experimental approach is necessary. The following are generalized protocols based on standard methodologies used for characterizing novel chemical entities.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a range of concentrations of this compound (e.g., 0.1 to 100 µM).
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MTT Assay: After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours.
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Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity assay.
Kinase Inhibition Assay
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
Methodology:
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption by the kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescence.
-
Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate the IC₅₀ value.
Conclusion and Future Directions
This compound is a readily identifiable chemical entity with a defined structure and basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. Based on the established pharmacological importance of the picolinamide scaffold, this compound represents an interesting candidate for further investigation. Future research should focus on systematic screening for its effects on various cellular targets, including enzymes and signaling pathways implicated in disease, to unlock its potential therapeutic value. The experimental protocols and workflows outlined in this guide provide a foundational framework for such exploratory studies.
References
The Picolinamide Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Picolinamide Compounds
Introduction
Picolinamide, an amide derivative of picolinic acid, has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, particularly the presence of a pyridine ring nitrogen adjacent to the amide group, confer upon it the ability to act as a bidentate ligand and engage in specific interactions with biological targets. This has led to the discovery and development of a diverse array of picolinamide-containing compounds with a wide spectrum of therapeutic applications, ranging from infectious diseases to oncology and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, and key developments of picolinamide compounds for an audience of researchers, scientists, and drug development professionals.
Historical Development and Key Discoveries
The history of picolinamide in drug discovery is not marked by a single seminal discovery of the core scaffold itself, but rather by a series of independent discoveries of the therapeutic potential of its derivatives across various disease areas. The development of picolinamide compounds can be traced through key breakthroughs in different fields:
-
Antibacterial Agents: A significant advancement in the field of antibacterials was the discovery of picolinamide derivatives with potent and selective activity against Clostridioides difficile (C. difficile). This discovery originated from the screening of isonicotinamide compounds. Researchers found that repositioning a single nitrogen atom from an isonicotinamide to a picolinamide scaffold resulted in a remarkable increase in selectivity for C. difficile over other bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[1] For instance, the picolinamide analogue 87 demonstrated over a 1000-fold increase in selectivity for C. difficile compared to MRSA.[1] This highlighted the critical role of the picolinamide core in achieving targeted antibacterial activity.
-
Enzyme Inhibitors for Metabolic Diseases and Neurological Disorders: The picolinamide scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: High-throughput screening identified N-cyclohexyl-6-(piperidin-1-yl)picolinamide as a hit compound for inhibiting 11β-HSD1, an enzyme implicated in metabolic disorders like type 2 diabetes.[1][2] Subsequent optimization of this lead compound led to the discovery of highly potent and metabolically stable inhibitors.[1][2]
-
Acetylcholinesterase (AChE) Inhibitors: In the quest for treatments for neurodegenerative diseases such as Alzheimer's, a series of picolinamide derivatives containing a dimethylamine side chain were synthesized and evaluated as AChE inhibitors. Structure-activity relationship (SAR) studies revealed that the substitution pattern on the picolinamide core was crucial for inhibitory activity and selectivity.[1]
-
-
Anticancer Agents: The versatility of the picolinamide scaffold has been extensively explored in oncology.
-
VEGFR-2 Inhibitors: Several series of picolinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][3] These efforts often involved creating hybrid molecules that combine the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors.[1]
-
WDR5-MLL Interaction Inhibitors: Picolinamide derivatives have been identified as disruptors of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is critical for the activity of the MLL histone methyltransferase complex, which is implicated in certain types of leukemia.
-
-
Antifungal Agents: Chemogenomic profiling identified picolinamide-containing compounds as inhibitors of Sec14p, a phosphatidylinositol transfer protein essential for the viability of fungi like Saccharomyces cerevisiae. This discovery opened up a new avenue for the development of antifungal agents with a novel mechanism of action.
Quantitative Data on Picolinamide Derivatives
The following tables summarize the quantitative biological data for representative picolinamide compounds across various therapeutic targets.
Table 1: Antibacterial Activity of Picolinamide Derivatives against C. difficile and MRSA
| Compound | MIC against C. difficile (μg/mL) | MIC against MRSA (μg/mL) | Selectivity (MRSA/ C. difficile) | Reference |
| 4 (Isonicotinamide) | 0.125 | 0.125 | 1 | [4] |
| 87 (Picolinamide) | 0.125 | 128 | 1024 | [4] |
| 5 | 0.12 | >128 | >1067 | [4] |
| 108 | 0.25 | >128 | >512 | [4] |
Table 2: 11β-HSD1 Inhibition by Picolinamide Derivatives
| Compound | Modification | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |
| 1 | Initial Hit | 130 | 160 | [1] |
| 25 | Optimized Lead | 11 | 14 | [1] |
Table 3: VEGFR-2 Inhibition and Anticancer Activity of Picolinamide Derivatives
| Compound | VEGFR-2 IC50 (μM) | A549 Cell Line IC50 (μM) | HepG2 Cell Line IC50 (μM) | Reference |
| 8j | 0.53 | 12.5 | 20.6 | [3] |
| 8l | 0.29 | 13.2 | 18.2 | [3] |
| Sorafenib | - | 19.3 | 29.0 | [3] |
| Axitinib | - | 22.4 | 38.7 | [3] |
Table 4: Cholinesterase Inhibition by Picolinamide Derivatives
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) | Reference |
| 7a | 2.49 | 247.5 | 99.40 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of picolinamide compounds are crucial for their further development. The following are representative protocols for key synthetic transformations.
Protocol 1: Synthesis of Biaryl Picolinamides via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a chlorocyanopyridine with an arylboronic acid, followed by nitrile hydrolysis and amide coupling.
Step 1: Suzuki-Miyaura Coupling to form the Biaryl Nitrile
-
To a reaction vessel, add the chloro-cyanopyridine (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, such as a mixture of toluene, ethanol, and water.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl nitrile.
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
-
Dissolve the biaryl nitrile from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the biaryl picolinic acid.
Step 3: Amide Coupling
-
To a solution of the biaryl picolinic acid from Step 2 (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the final picolinamide derivative.
Protocol 2: Direct Amide Coupling of Picolinic Acid
This protocol outlines a standard procedure for the formation of a picolinamide from picolinic acid and an amine using a carbodiimide coupling agent.
-
To a solution of picolinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Dilute the filtrate with an organic solvent and wash with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the picolinamide.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of picolinamide derivatives stem from their interaction with various key signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Picolinamide-based inhibitors of VEGFR-2 disrupt the signaling cascade that promotes the formation of new blood vessels, a critical process in tumor growth.
Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide compounds.
Sec14p-Mediated Lipid Metabolism and Vesicle Trafficking
Antifungal picolinamides target Sec14p, disrupting the delicate balance of lipid metabolism required for fungal cell viability.
Caption: Inhibition of Sec14p by picolinamides disrupts phosphoinositide signaling.
WDR5-MLL Protein-Protein Interaction in Epigenetics
Picolinamide-based inhibitors prevent the interaction between WDR5 and MLL, thereby inhibiting the histone methyltransferase activity of the MLL complex, which is a therapeutic strategy for certain cancers.
Caption: Picolinamide inhibitors disrupt the WDR5-MLL1 interaction, affecting gene expression.
Conclusion
The picolinamide scaffold has demonstrated remarkable versatility and success in the discovery of novel therapeutic agents. Its favorable physicochemical properties and the ability to be readily functionalized have allowed for the development of potent and selective inhibitors for a wide range of biological targets. The journey of picolinamide compounds from initial hits in screening campaigns to optimized clinical candidates underscores the power of this privileged core in medicinal chemistry. Future research in this area will likely continue to uncover new therapeutic applications and generate next-generation drug molecules with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-Methoxypicolinamide as a Directing Group in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic functionalization of otherwise inert C-H bonds has emerged as a transformative approach in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. Central to the success of many C-H activation strategies is the use of directing groups, which chelate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling high levels of regio- and stereoselectivity. Among the plethora of directing groups developed, picolinamide and its derivatives have proven to be particularly effective and versatile. This technical guide provides an in-depth analysis of the mechanism of action of 6-methoxypicolinamide in transition metal-catalyzed organic reactions, with a focus on its role in palladium-catalyzed C-H functionalization.
Core Mechanism of Action: A Bidentate Directing Group
The efficacy of this compound as a directing group stems from its ability to act as a bidentate ligand, coordinating to a transition metal center through both the pyridyl nitrogen and the amide oxygen or nitrogen. This chelation forms a stable five- or six-membered metallacyclic intermediate, which is crucial for the subsequent C-H activation step. The 6-methoxy group, being an electron-donating substituent, plays a significant role in modulating the electronic properties of the picolinamide moiety, which in turn influences the reactivity and selectivity of the catalytic process.
The generally accepted mechanism for palladium-catalyzed C-H functionalization directed by picolinamides involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The key steps in a typical Pd(II)/Pd(0) cycle are:
-
Coordination: The this compound-containing substrate coordinates to a Pd(II) salt, typically Pd(OAc)₂.
-
C-H Activation: An intramolecular C-H bond cleavage occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate. This is frequently the rate-determining step of the reaction.
-
Oxidative Addition or Transmetalation: Depending on the reaction type, the palladacycle can undergo oxidative addition with an electrophile (e.g., an aryl halide) to form a Pd(IV) intermediate, or transmetalation with a nucleophilic coupling partner.
-
Reductive Elimination: The final C-C or C-heteroatom bond is formed through reductive elimination from the palladium center, regenerating a Pd(0) species.
-
Reoxidation: The Pd(0) is reoxidized to Pd(II) to complete the catalytic cycle.
The electron-donating 6-methoxy group can influence these steps in several ways. It increases the electron density on the pyridine ring, which can strengthen the coordination to the palladium center. This enhanced coordination can facilitate the C-H activation step. Furthermore, the electronic nature of the directing group can affect the stability of the palladacycle intermediate and the energetics of the subsequent steps in the catalytic cycle.
Quantitative Data on Directing Group Performance
The electronic properties of substituents on the picolinamide ring have a demonstrable effect on the yield and selectivity of C-H functionalization reactions. In a comparative study on the palladium-catalyzed C(sp³)-H arylation of a bornylamine scaffold, various substituted picolinamides were evaluated. The results highlight the superior performance of electron-donating groups over electron-withdrawing groups in many instances.
| Entry | Directing Group Substituent (R) | Product(s) | Yield (%) |
| 1 | H | Monoarylated | 85 |
| 2 | 3-Me | Monoarylated | 92 |
| 3 | 4-Me | Mono- and Diarylated | 83 |
| 4 | 5-Me | Mono- and Diarylated | 80 |
| 5 | 3-CF₃ | Mono- and Diarylated | 65 |
| 6 | 5-CF₃ | Mono- and Diarylated | 55 |
| 7 | 4-OMe | Mono- and Diarylated | 80 |
| 8 | 5-OMe | Mono- and Diarylated | 78 |
Data summarized from a study on the arylation of a bornylamine derivative with an aryl bromide.[1][2]
Experimental Protocols
The following is a representative experimental protocol for a palladium-catalyzed C(sp³)-H arylation reaction using a picolinamide directing group. While this specific example does not use the 6-methoxy derivative, the procedure is general and can be adapted.
General Procedure for the Pd-catalysed C(sp³)-H arylation of N-bornylpicolinamide:
To a screw-capped vial was added the N-bornylpicolinamide substrate (0.1 mmol, 1.0 equiv.), aryl bromide (0.12 mmol, 1.2 equiv.), Pd(OAc)₂ (0.005 mmol, 5 mol%), CuBr₂ (0.01 mmol, 10 mol%), and CsOAc (0.4 mmol, 4.0 equiv.). The vial was sealed and purged with argon. Anhydrous tert-amyl alcohol (1.0 mL) was added, and the reaction mixture was stirred at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired arylated product.[1]
Mandatory Visualizations
Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation directed by this compound.
Influence of Directing Group Electronics on Reactivity
Caption: Logical relationship between the electronic nature of the picolinamide substituent and the outcome of the C-H arylation reaction.
Conclusion
This compound is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization reactions. Its mechanism of action is centered around the formation of a stable metallacyclic intermediate, which facilitates a regioselective C-H cleavage. The electron-donating 6-methoxy group enhances the coordinating ability of the picolinamide moiety, which often leads to improved reaction efficiency compared to analogues bearing electron-withdrawing groups. The versatility and robustness of this directing group, coupled with the development of mild removal protocols, solidify its importance as a valuable tool for researchers in organic synthesis and drug development. Further mechanistic investigations, including detailed kinetic and computational studies, will continue to refine our understanding and expand the applications of this powerful synthetic strategy.
References
Potential Applications of 6-Methoxypicolinamide in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The picolinamide scaffold, a derivative of picolinic acid, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ability to act as a bidentate ligand, coupled with favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents.[1] Strategic substitution on the pyridine ring can significantly modulate the biological activity, selectivity, and pharmacokinetic profile of these compounds. The 6-position, in particular, has been a key site for modification, leading to the discovery of potent enzyme inhibitors and modulators of cellular signaling pathways. This technical guide focuses on the potential of 6-methoxypicolinamide and its derivatives as a core structural motif in drug discovery, exploring its synthesis, diverse biological activities, and underlying mechanisms of action.
Synthetic Strategies
The synthesis of this compound and its derivatives generally commences from 6-methoxypicolinic acid. Standard amide bond formation reactions are typically employed to couple the carboxylic acid with a desired amine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially with challenging or poorly nucleophilic amines.
A general synthetic workflow for the preparation of 6-substituted picolinamide derivatives is illustrated below. This multi-step process often begins with a commercially available substituted picolinic acid, which is then activated and coupled with an amine.
References
Spectroscopic and Spectrometric Analysis of 6-Methoxypicolinamide: A Technical Guide
Introduction
6-Methoxypicolinamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a substituted pyridine ring, an amide group, and a methoxy group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.
Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds. These predictions serve as a reference for the interpretation of experimentally acquired spectra.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | d | ~2.5 | H-3 |
| ~7.70 | t | ~8.0 | H-4 |
| ~7.00 | d | ~8.5 | H-5 |
| ~7.5 (br s) | br s | - | -NH₂ (one proton) |
| ~5.5 (br s) | br s | - | -NH₂ (one proton) |
| ~4.00 | s | - | -OCH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~163.0 | C-6 |
| ~148.0 | C-2 |
| ~139.0 | C-4 |
| ~121.0 | C-3 |
| ~112.0 | C-5 |
| ~54.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 2980 - 2850 | Weak | C-H stretch (methyl) |
| 1680 - 1650 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | N-H bend (Amide II) |
| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| 1250 - 1200 | Strong | C-O stretch (asymmetric, aryl-alkyl ether) |
| 1050 - 1000 | Medium | C-O stretch (symmetric, aryl-alkyl ether) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 137 | Medium | [M - CH₃]⁺ |
| 122 | High | [M - OCH₂]⁺ or [M - NH₂ - H]⁺ |
| 108 | Medium | [M - CONH₂]⁺ |
| 94 | Medium | [C₅H₄NO]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridine radical cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for volatile samples.
-
-
Ionization:
-
The sample molecules are vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Mandatory Visualization
6-Methoxypicolinamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxypicolinamide (CAS 98276-69-8), a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative data, this document focuses on predicting the physicochemical properties of this compound based on its chemical structure and outlines detailed experimental protocols for determining its solubility and stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to effectively work with this compound, ensuring its quality and performance in downstream applications. The protocols provided are aligned with industry best practices and regulatory expectations for drug development.
Introduction to this compound
This compound, with the systematic IUPAC name 6-methoxypyridine-2-carboxamide, is a substituted picolinamide derivative. Its molecular structure, featuring a pyridine ring, a methoxy group, and a carboxamide functional group, dictates its chemical and physical properties, including its solubility and stability. Understanding these characteristics is crucial for process development, formulation, and ensuring the shelf-life of related active pharmaceutical ingredients (APIs).
Chemical Structure:
-
IUPAC Name: 6-methoxypyridine-2-carboxamide[1]
-
Synonyms: 6-Methoxy-pyridine-2-carboxylic acid amide, this compound[1][2]
-
Molecular Weight: 152.15 g/mol [2]
Predicted Physicochemical Properties and Solubility Profile
The presence of the polar carboxamide group, capable of acting as both a hydrogen bond donor and acceptor, along with the ether linkage of the methoxy group, suggests that this compound will exhibit a degree of polarity. The pyridine ring provides a degree of aromatic character. Based on the principle of "like dissolves like," the following solubility profile is anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The polar functional groups suggest at least moderate solubility in polar protic solvents. The amide group can form strong hydrogen bonds with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in polar aprotic solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the significant polarity of the molecule.
A summary of basic physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 108-109°C | [2] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2][3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol based on the equilibrium saturation method is recommended.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume (e.g., 2 mL) of each selected solvent to the vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Dilute the supernatant samples to a concentration within the linear range of the analytical method.
-
Analyze the standard and sample solutions by a validated HPLC method to determine the concentration of this compound in the saturated solution.
-
-
Data Presentation:
-
The results should be tabulated as shown in Table 2, expressing solubility in both mg/mL and mol/L.
-
Table 2: Template for Experimental Solubility Data of this compound
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| DMSO | Polar Aprotic | 25 | ||
| Hexane | Nonpolar | 25 |
Stability and Forced Degradation Studies
Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[4]
Predicted Stability
The this compound molecule contains functional groups that could be susceptible to degradation:
-
Amide Bond: The carboxamide group can be susceptible to hydrolysis under acidic or basic conditions, which would yield 6-methoxypicolinic acid and ammonia.
-
Ether Linkage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.
-
Pyridine Ring: The aromatic ring is generally stable but can be susceptible to oxidation or photolytic degradation.
Experimental Protocol for Forced Degradation
A systematic approach to forced degradation should be employed, exposing this compound to various stress conditions as recommended by ICH guidelines.[4][5]
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
The following diagram outlines the workflow for conducting forced degradation studies.
Caption: Forced Degradation Experimental Workflow.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and take samples at various time points.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples taken at various time points for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
The percentage degradation should be calculated at each time point for each stress condition.
-
The results should be summarized in a table as shown in Table 3.
-
Significant degradation products should be further characterized using techniques like LC-MS to elucidate their structures.
Table 3: Template for Forced Degradation Study Results
| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | |||
| Oxidation | 3% H₂O₂, RT | |||
| Thermal (Solid) | 80°C | |||
| Photolytic (Solid) | ICH Q1B conditions |
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for its characterization. The predicted solubility profile suggests good solubility in polar solvents. The outlined experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the necessary data to support drug development and manufacturing activities. The successful execution of these studies will ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its effective use in the pharmaceutical industry.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 6-METHOXY-PYRIDINE-2-CARBOXYLIC ACID AMIDE | 98276-69-8 [chemicalbook.com]
- 3. 98276-69-8|this compound|BLD Pharm [bldpharm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to the Synthesis of 6-Methoxypicolinamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 6-methoxypicolinamide derivatives and their analogs. Picolinamide scaffolds are significant in medicinal chemistry, serving as a versatile framework for developing a wide array of biologically active compounds.[1] This document details key synthetic strategies, experimental protocols, and presents quantitative data to support researchers in the design and execution of synthetic routes for novel derivatives.
Core Synthetic Strategies
The synthesis of this compound derivatives and analogs generally revolves around a few key strategies, primarily involving the formation of the amide bond and modifications to the pyridine ring.
1.1. Amide Bond Formation:
The most common approach involves the coupling of a 6-methoxypicolinic acid derivative with a desired amine. This is a robust method that allows for a high degree of diversity in the final products. The reaction typically employs a coupling agent to activate the carboxylic acid.
A general synthetic scheme is as follows:
Caption: General amide coupling reaction for synthesis.
1.2. Modification of the Pyridine Ring:
Another key strategy involves the modification of a pre-existing picolinamide scaffold. This can include nucleophilic aromatic substitution reactions to introduce various functional groups at different positions on the pyridine ring. For instance, a chloro-substituted picolinamide can be reacted with an alcohol or amine to introduce an ether or amino group, respectively.
Experimental Protocols
This section provides detailed experimental methodologies for key reactions in the synthesis of this compound derivatives.
2.1. Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This protocol is adapted from the synthesis of similar phenoxypicolinamide derivatives.[2]
-
Step 1: Reaction Setup
-
To a solution of 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (150 mL), add potassium tert-butoxide (10.29 g, 91.69 mmol).
-
Stir the resulting reddish-brown mixture at room temperature for 2 hours.
-
-
Step 2: Addition of Picolinamide Precursor
-
To the mixture, add 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and potassium carbonate (6.5 g, 47.0 mmol).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
-
Step 3: Work-up and Purification
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of ethyl acetate (500 mL) and brine (500 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
-
2.2. Protocol: General Procedure for the Preparation of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides
This protocol is based on the synthesis of nicotinoyl-semicarbazide derivatives.[3]
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide (1 equivalent) and the appropriate isocyanate or isothiocyanate (1 equivalent) in ethanol (10 mL).
-
-
Step 2: Reaction
-
Reflux the reaction mixture at 80 °C for approximately 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography using an eluent of ethyl acetate/petroleum ether (1/4) to obtain the final product as a white solid.
-
Quantitative Data
The following tables summarize key quantitative data for representative picolinamide derivatives from the literature.
Table 1: Cytotoxicity of N-methyl-4-phenoxypicolinamide Derivatives [2][4]
| Compound | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 8e | 3.6 | 1.7 | 3.0 |
| Sorafenib (Ref.) | Not specified | Not specified | Not specified |
Table 2: Yields and Melting Points of N-Methyl-4-phenoxypicolinamide Derivatives [2]
| Compound | Yield (%) | Melting Point (°C) |
| 8d | 40 | 225-226 |
| 8e | 55 | 242-243 |
| 8f | 82 | 237-238 |
Table 3: Kinase Inhibition Data for Picolinamide Derivatives [5]
| Compound | Aurora-B Kinase IC₅₀ (µM) |
| 6p | Selectively inhibits |
Signaling Pathways and Experimental Workflows
4.1. VEGFR-2 Signaling Pathway
Picolinamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in angiogenesis.[6] The following diagram illustrates a simplified VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 6-Methoxypicolinamide: A Structural and Spectroscopic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypicolinamide, a derivative of picolinamide, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of the methoxy and amide functional groups on the pyridine ring dictates its electronic properties, potential for intermolecular interactions, and ultimately its biological activity and material characteristics. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue for elucidating the molecular structure, vibrational properties, and electronic nature of such compounds, offering insights that are highly complementary to experimental data. This guide provides a comprehensive overview of the theoretical approaches to understanding the molecular structure of this compound, based on established computational methodologies and data from closely related picolinamide derivatives.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. The planarity of the molecule is a key feature, with the pyridine ring being aromatic. However, the amide and methoxy groups can exhibit some degree of torsional freedom.
A critical aspect of the conformation of picolinamides is the rotational barrier around the C(pyridine)-C(amide) bond. Studies on the parent picolinamide have shown a significant rotational barrier for the amide group, which is attributed to an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen atom.[1] This interaction stabilizes a planar conformation. For this compound, a similar intramolecular hydrogen bond is expected, which would favor a conformation where the amide group is syn-periplanar with respect to the pyridine nitrogen.
The solid-state structure of picolinamide derivatives is often characterized by extensive intermolecular hydrogen bonding.[2][3] In the case of N-(4-methoxyphenyl)picolinamide, a related molecule, the crystal structure reveals a nearly coplanar arrangement of the non-hydrogen atoms and stabilization by intramolecular hydrogen bonds.[2] For this compound, it is anticipated that the amide group will participate in intermolecular N-H···O=C hydrogen bonds, leading to the formation of dimers or extended chain motifs in the solid state.
Theoretical Data
The following tables summarize key quantitative data for picolinamide and its derivatives, which serve as a reliable estimate for the structural parameters of this compound. These values are typically obtained from DFT calculations at the B3LYP level of theory with basis sets such as 6-31G(d,p) or 6-311G++.
Table 1: Predicted Geometrical Parameters for Picolinamide Derivatives
| Parameter | Bond Length (Å) (Theoretical) | Source (Similar Molecule) |
| C=O | 1.2148 | [4] |
| C-N (amide) | 1.35-1.38 | [2] |
| C-C (pyridine-amide) | 1.50-1.53 | [2] |
| C-O (methoxy) | 1.35-1.38 | N/A |
| O-CH3 (methoxy) | 1.42-1.45 | N/A |
| Parameter | Bond Angle (°) (Theoretical) | Source (Similar Molecule) |
| O=C-N | 122-125 | [2] |
| C(pyridine)-C-N | 115-118 | [2] |
| C(pyridine)-C=O | 120-123 | [2] |
| C(pyridine)-O-C | 117-120 | N/A |
Note: Data for methoxy group parameters are typical values from computational chemistry databases for similar chemical environments, as specific literature on this compound was not found.
Table 2: Calculated Vibrational Frequencies for Picolinamide
| Vibrational Mode | Wavenumber (cm⁻¹) (Theoretical) | Wavenumber (cm⁻¹) (Experimental) | Source |
| N-H stretch | ~3400-3500 | ~3400-3500 | [5] |
| C=O stretch | ~1670-1700 | ~1670-1700 | [5] |
| C-N stretch | ~1380-1420 | ~1380-1420 | [5] |
| Pyridine ring modes | ~1400-1600 | ~1400-1600 | [5] |
Experimental and Computational Protocols
Computational Methodology
Theoretical investigations into the molecular structure of this compound typically follow a well-established computational workflow.
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6] A common basis set for such calculations is 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[5][6]
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional modes.[5]
-
Electronic Property Analysis: DFT calculations also provide valuable information about the electronic structure of the molecule. Key properties that are often analyzed include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[6]
-
Experimental Methodologies
Experimental techniques are essential for validating the results of theoretical calculations.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.[2] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. The structure is then solved and refined using specialized software.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. Chemical shifts and coupling constants provide information about the chemical environment of each atom and the connectivity within the molecule. Dynamic NMR can be used to study conformational changes, such as the rotation of the amide group.[1]
-
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The positions and intensities of the absorption bands in the spectra can be correlated with specific functional groups and molecular motions, and these experimental spectra are often compared with theoretically predicted spectra to confirm structural assignments.[5]
Visualizations
Caption: Logical workflow for a combined computational and experimental study of this compound.
Caption: Potential intermolecular hydrogen bonding in this compound.
Conclusion
The theoretical study of this compound, through computational methods like Density Functional Theory, provides a detailed and nuanced understanding of its molecular structure, conformational preferences, and electronic properties. While direct experimental data for this specific molecule is not extensively published, robust theoretical frameworks and comparative data from closely related picolinamide derivatives offer valuable predictive insights. The synergy between computational modeling and experimental validation is crucial for accurately characterizing such molecules, paving the way for their rational design and application in drug discovery and materials science. This guide outlines the fundamental theoretical approaches and provides a solid foundation for further research into the fascinating properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Methoxypicolinamide: An Experimental Protocol
This document provides a detailed experimental protocol for the synthesis of 6-Methoxypicolinamide, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a two-step synthetic route commencing from the commercially available 6-chloropicolinonitrile. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 6-Chloropicolinonitrile | 6-Methoxypicolinonitrile | Sodium Methoxide | Methanol | 4 | 65 | ~85 | >95 |
| 2 | 6-Methoxypicolinonitrile | This compound | Sulfuric Acid, Water | - | 2 | 100 | ~75 | >98 |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 6-Methoxypicolinonitrile
This procedure describes the nucleophilic aromatic substitution of the chloride in 6-chloropicolinonitrile with a methoxide group.
Materials:
-
6-Chloropicolinonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet and outlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chloropicolinonitrile (1.0 equivalent).
-
Reagent Addition: Dissolve the 6-chloropicolinonitrile in anhydrous methanol. To this solution, add sodium methoxide (1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 6-methoxypicolinonitrile.
Step 2: Synthesis of this compound
This protocol details the acid-catalyzed hydrolysis of the nitrile group of 6-methoxypicolinonitrile to the corresponding primary amide.
Materials:
-
6-Methoxypicolinonitrile
-
Concentrated sulfuric acid (98%)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 6-methoxypicolinonitrile (1.0 equivalent).
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5.0 equivalents) with vigorous stirring.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to 100 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Overall experimental workflow for the synthesis.
Application Notes and Protocols for the Amide Coupling of 6-Methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The 6-methoxypicolinic acid scaffold, in particular, is a valuable building block in drug discovery due to its unique electronic and steric properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. The ability to efficiently and reliably form amide bonds between 6-methoxypicolinic acid and a diverse range of amines is therefore of critical importance for the generation of compound libraries for screening and lead optimization.
This document provides detailed application notes and experimental protocols for the amide coupling reaction of 6-methoxypicolinic acid and its derivatives. It covers a selection of commonly used and highly efficient coupling reagents, offering guidance on reaction setup, execution, and expected outcomes.
Data Presentation: A Comparative Overview of Coupling Methods
The choice of coupling reagent, base, and solvent system can significantly impact the yield and purity of the desired amide product. Below is a summary of quantitative data from representative amide coupling reactions involving a substituted 6-methoxypicolinic acid derivative. This data can serve as a valuable starting point for reaction optimization.
| Protocol | Carboxylic Acid | Coupling Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | HATU | DIPEA | Isopropylacetate | 2.5 h | Room Temp. | 88 | 95 | [1] |
| 2 | 5-Amino-6-methoxypicolinic acid | HATU | TEA | DMF | Not Reported | Not Reported | 55 | Not Reported | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the amide coupling of 6-methoxypicolinic acid derivatives. While these protocols have been successfully applied to substituted analogs, they serve as an excellent starting point for the coupling of the parent 6-methoxypicolinic acid, with the understanding that minor optimizations may be necessary depending on the specific amine coupling partner.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a high-yield synthesis of a complex picolinamide derivative and is suitable for a wide range of primary and secondary amines.[1]
Materials:
-
6-Methoxypicolinic acid or a derivative thereof
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Isopropylacetate, DMF, or DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxypicolinic acid (1.0 eq.) and HATU (1.2 eq.).
-
Add the anhydrous solvent (e.g., Isopropylacetate) to dissolve or suspend the reagents.
-
To this mixture, add the desired amine (1.0-1.2 eq.).
-
Slowly add DIPEA (2.0-3.0 eq.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the well-established carbodiimide coupling reagents EDC, often in the presence of an additive like HOBt to improve efficiency and reduce side reactions. This method is particularly useful for electron-deficient amines.
Materials:
-
6-Methoxypicolinic acid or a derivative thereof
-
Amine of interest
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
A suitable base (e.g., DIPEA or Triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, dissolve 6-methoxypicolinic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in the chosen anhydrous solvent (e.g., DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the cooled solution.
-
Slowly add the base (e.g., DIPEA, 2.0-3.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis and purification of a 6-methoxypicolinamide derivative.
Caption: A generalized workflow for the amide coupling reaction.
Logical Relationship of Reaction Components
This diagram illustrates the key components and their roles in a typical amide coupling reaction.
References
Application Notes and Protocols for 6-Methoxypicolinamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methoxypicolinamide and its derivatives as versatile ligands in various metal-catalyzed reactions. The unique electronic and steric properties of the picolinamide scaffold render it effective in stabilizing transition metal catalysts and promoting a range of important chemical transformations, including C-H activation, cross-coupling reactions, and amide activation.
Synthesis of this compound Ligand
A general and reliable method for the synthesis of this compound involves the amidation of a corresponding picolinic acid derivative. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methoxypicolinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aqueous solution of ammonia (or desired amine)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 6-methoxypicolinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-methoxypicolinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add an aqueous solution of ammonia or the desired amine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Palladium-Catalyzed C-H Activation
Picolinamide derivatives have emerged as effective directing groups for palladium-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. The amide moiety coordinates to the palladium center, bringing it in proximity to the target C-H bond for activation.
Application: Direct arylation of arenes.
General Reaction Scheme:
Ar-H + Ar'-X --(Pd catalyst, Ligand, Base)--> Ar-Ar'
While specific data for this compound is not extensively reported, related picolinamide ligands have shown significant promise. For instance, 6-hydroxypicolinic acid has been studied in the palladium-mediated C-H activation of arenes. The cooperating ability of the ligand is crucial for the efficiency of the C-H cleavage step.
Table 1: Representative Data for Palladium-Catalyzed Direct Arylation using Picolinamide-type Ligands
| Entry | Arene | Aryl Halide | Ligand | Base | Solvent | Yield (%) |
| 1 | Toluene | 4-iodotoluene | 6-hydroxypicolinic acid | K₂CO₃ | DMA | Moderate |
| 2 | Pyridine | 4-bromotoluene | Pyridyl-amide | Cs₂CO₃ | Toluene | Moderate |
Note: Data is based on studies of related picolinamide ligands and serves as a representative example.[1][2]
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation
Materials:
-
Aryl halide
-
Arene (can also be the solvent)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
This compound ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMA)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (2-5 mol%), this compound ligand (4-10 mol%), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add the aryl halide (1.0 eq) and the arene (if solid) to the tube.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle for Palladium-Catalyzed C-H Activation
The catalytic cycle for palladium-catalyzed C-H activation directed by a picolinamide ligand can proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway. The following diagram illustrates a plausible Pd(II)/Pd(IV) cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H activation.
Nickel-Catalyzed Cross-Coupling Reactions
Picolinamide ligands have demonstrated significant utility in nickel-catalyzed cross-coupling reactions, which are becoming increasingly important alternatives to palladium-catalyzed methods due to the lower cost and unique reactivity of nickel.
Application: Reductive cross-coupling of aryl bromides with alkyl bromides.[3][4]
General Reaction Scheme:
Ar-Br + R-Br --(Ni catalyst, Ligand, Reductant)--> Ar-R
A novel picolinamide NN₂ pincer ligand has been successfully employed in the nickel-catalyzed reductive cross-coupling of aryl bromides with cyclopropyl bromide.[4]
Table 2: Representative Data for Nickel-Catalyzed Reductive Cross-Coupling
| Entry | Aryl Bromide | Alkyl Bromide | Ligand | Reductant | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Cyclopropyl bromide | Picolinamide NN₂ pincer | Zn | DMA | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Cyclopropyl bromide | Picolinamide NN₂ pincer | Zn | DMA | 88 |
| 3 | 2-Bromopyridine | Cyclopropyl bromide | Picolinamide NN₂ pincer | Zn | DMA | 75 |
Data from Han, D., et al. Chem. Asian J. 2023, 18, e202201132.[4]
Experimental Protocol: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling
Materials:
-
Aryl bromide
-
Alkyl bromide
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
This compound-based ligand
-
Reductant (e.g., Zn powder)
-
Anhydrous solvent (e.g., DMA)
Procedure:
-
In a glovebox, add the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and the reductant (2.0-3.0 eq) to an oven-dried vial.
-
Add the aryl bromide (1.0 eq) and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl bromide (1.5-2.0 eq) and seal the vial.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for 12-24 hours.
-
Upon completion, quench the reaction with aqueous HCl, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions can proceed through various catalytic cycles, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The following diagram illustrates a simplified Ni(0)/Ni(II) cycle.
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.
Copper-Catalyzed Cross-Coupling Reactions
Picolinamide ligands are also effective in copper-catalyzed cross-coupling reactions, such as the formation of aryl ethers (Ullmann condensation). These reactions offer a cost-effective and often milder alternative to palladium-catalyzed systems.
Application: Aryl ether synthesis.[5]
General Reaction Scheme:
Ar-I + R-OH --(Cu catalyst, Ligand, Base)--> Ar-O-R
A study on picolinamide derivatives in copper-catalyzed aryl ether synthesis revealed that substituents on the ligand play a crucial role in the redox properties of the copper center.[5]
Table 3: Representative Data for Copper-Catalyzed Aryl Ether Synthesis
| Entry | Aryl Iodide | Phenol | Ligand | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Phenol | Fluoro-substituted picolinamide | K₂CO₃ | Toluene | 95 |
| 2 | 4-Iodotoluene | 2,6-Dimethylphenol | Fluoro-substituted picolinamide | Cs₂CO₃ | Dioxane | 85 |
| 3 | 1-Iodo-4-nitrobenzene | Phenol | Fluoro-substituted picolinamide | K₃PO₄ | DMF | 98 |
Data from Sambiagio, C., et al. Chemistry 2014, 20, 17606-17615.[5]
Experimental Protocol: General Procedure for Copper-Catalyzed Aryl Ether Synthesis
Materials:
-
Aryl iodide
-
Phenol or alcohol
-
Copper catalyst (e.g., CuI)
-
This compound ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction tube, add the copper catalyst (1-5 mol%), this compound ligand (2-10 mol%), base (2.0 eq), aryl iodide (1.0 eq), and phenol (1.2 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Copper-Catalyzed C-O Coupling
A plausible mechanism for the copper-catalyzed C-O cross-coupling reaction is depicted below.
Caption: Plausible Cu(I)/Cu(III) catalytic cycle for C-O coupling.
Molybdenum-Catalyzed Amide Activation
Picolinamide derivatives can also serve as stabilizing ligands for high-valent metal catalysts, such as in molybdenum(VI)-catalyzed reactions.
Application: Cyclodehydration of amides to form oxazolines and thiazolines.[6][7][8]
General Reaction Scheme:
Amide-alcohol/thiol --(MoO₂(acac)₂, Ligand)--> Oxazoline/Thiazoline
A Mo(VI) dioxide complex stabilized by 6-methylpicolinate was found to be an effective catalyst for this transformation, highlighting the potential of picolinamide-type ligands in this area.[6][7]
Table 4: Representative Data for Molybdenum-Catalyzed Cyclodehydration
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | N-Benzoyl-L-serine methyl ester | 6-Methylpicolinic acid | 10 | Toluene | 92 |
| 2 | N-Benzoyl-L-threonine methyl ester | 6-Methylpicolinic acid | 10 | Toluene | 89 |
| 3 | N-Benzoyl-L-cysteine methyl ester | 6-Methylpicolinic acid | 10 | Toluene | 95 |
Data from Evenson, G. E., et al. J. Org. Chem. 2023, 88, 6192-6202.[6][7][8]
Experimental Workflow for Catalyst Preparation and Cyclization
Caption: Experimental workflow for Mo-catalyzed cyclodehydration.
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt | MDPI [mdpi.com]
- 5. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of N-Substituted 6-Methoxypicolinamides: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of N-substituted 6-methoxypicolinamides represents a critical step in the development of novel therapeutics. This class of compounds has garnered significant interest due to its presence in a variety of biologically active molecules. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, focusing on common and effective methodologies.
Synthetic Strategies and Key Considerations
The formation of the amide bond is the cornerstone of synthesizing N-substituted 6-methoxypicolinamides. This is typically achieved through the coupling of a 6-methoxypicolinic acid derivative with a primary or secondary amine. Two primary strategies are widely employed:
-
Acyl Chloride Formation Followed by Amination: This classic two-step approach involves the initial conversion of 6-methoxypicolinic acid to the more reactive 6-methoxypicolinoyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide bond. This method is robust and often high-yielding but can be limited by the harsh conditions required for acyl chloride formation, which may not be suitable for sensitive substrates.
-
Direct Amide Coupling: This one-pot method utilizes coupling reagents to activate the carboxylic acid in situ, facilitating direct reaction with the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2] These reactions are generally performed under mild conditions and have a broad substrate scope, making them highly popular in modern organic synthesis.[3][4] Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and minimize racemization.[5]
The choice of methodology depends on factors such as the stability of the starting materials, the desired scale of the reaction, and the availability of reagents. For library synthesis and medicinal chemistry applications, direct amide coupling methods are often preferred due to their efficiency and milder conditions.[6]
Data Presentation: Comparison of Amide Coupling Protocols
The following table summarizes quantitative data from representative experimental protocols for the synthesis of N-substituted picolinamides, highlighting the efficiency of different coupling methods.
| Starting Material | Amine | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | HATU | DIPEA | Isopropylacetate | 2.5 h | 88 | 95 | [6] |
| 5-Amino-6-methoxypicolinic acid | Various Amines | HATU | TEA | DMF | Not Reported | 55 | Not Reported | [6] |
| 4-Chloropicolinic acid | Methylamine | Thionyl Chloride / NH₄OH | - | Dioxane | Not Reported | 83 (for N-methyl-4-chloropicolinamide) | Not Reported | [7] |
| 6-Iodoquinoline | Various Amines | Pd(OAc)₂/XantPhos (Aminocarbonylation) | Et₃N | DMF | 2-6 h | 13-90 | Not Reported | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted 6-methoxypicolinamide using a HATU-mediated amide coupling reaction. This method is chosen for its high efficiency, mild reaction conditions, and broad applicability.[6]
Protocol: HATU-Mediated Synthesis of N-Substituted this compound
Materials:
-
6-Methoxypicolinic acid
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxypicolinic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.0 - 1.2 equivalents), followed by HATU (1.1 - 1.5 equivalents).
-
Base Addition: Slowly add DIPEA or TEA (2.0 - 3.0 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of N-substituted 6-methoxypicolinamides.
Caption: General reaction scheme for amide coupling.
Caption: Step-by-step experimental workflow.
References
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 6-Methoxypicolinamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Methoxypicolinamide using normal-phase column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products.
Introduction
Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[2] In the context of this compound, which possesses a polar aromatic amide structure, normal-phase chromatography using silica gel as the stationary phase is a highly effective purification method. The principle of separation relies on the differential adsorption of the compound and its impurities onto the polar silica gel, with elution being carried out by a mobile phase of increasing polarity.[2] This application note outlines a general procedure, key parameters, and expected outcomes for the purification of this compound.
Experimental Overview
The purification process involves the preparation of a silica gel column, dissolution of the crude this compound sample, application of the sample to the column, elution with a suitable mobile phase, collection of fractions, and analysis of the fractions to isolate the pure compound.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Chromatography Column |
| Silica Gel (60-120 mesh or 230-400 mesh)[2][3] | Rotary Evaporator |
| Dichloromethane (DCM) | TLC Plates (Silica Gel 60 F254) |
| Methanol (MeOH) | TLC Chamber |
| Ethyl Acetate (EtOAc) | UV Lamp (254 nm) |
| Hexane | Glassware (beakers, flasks, etc.) |
| Cotton or Glass Wool | Fraction Collector (optional) |
| Sand (acid-washed) |
Experimental Protocols
Preparation of the Chromatography Column
-
Column Selection : Choose a glass column with appropriate dimensions based on the amount of crude material to be purified. A general guideline is to use approximately 25-50 g of silica gel for every 1 g of crude product.
-
Slurry Packing :
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer (approximately 0.5 cm) of sand over the plug.[4]
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase mixture).[3]
-
Pour the slurry into the column, ensuring it is clamped vertically. Gently tap the column to pack the silica gel evenly and remove any air bubbles.[2][4]
-
Open the stopcock to allow the solvent to drain, ensuring the solvent level does not fall below the top of the silica bed.[4]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.[3][4]
-
Sample Preparation and Loading
-
Dissolution : Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Dry Loading (Recommended for better separation) :
-
Dissolve the crude product in a suitable solvent (e.g., DCM or methanol).[4]
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.[3][4]
-
Carefully add this powder to the top of the prepared column.[3][4]
-
Elution
-
Mobile Phase Selection : The choice of mobile phase is critical for effective separation. For this compound, a gradient elution with a mixture of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol or Ethyl Acetate) is recommended. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
-
Gradient Elution :
-
Start with a mobile phase of low polarity (e.g., 100% DCM or DCM with a small percentage of MeOH).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., from 1% to 10% Methanol in Dichloromethane).[4] This allows for the elution of compounds with increasing polarity.
-
The specific gradient will depend on the impurities present in the crude mixture.
-
Fraction Collection and Analysis
-
Collection : Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.[2]
-
TLC Monitoring : Spot each fraction (or every few fractions) on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.[2][3]
-
Pooling and Isolation : Combine the fractions that contain the pure this compound (as determined by TLC).[3]
-
Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.[3][4]
-
Purity Confirmation : Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or Mass Spectrometry.
Data Presentation
The following tables summarize the key parameters and potential outcomes for the purification of this compound by column chromatography.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Adsorbent for separation based on polarity. |
| Mobile Phase | Dichloromethane / Methanol (Gradient) | Eluent system; polarity is increased by adding more MeOH.[4] |
| Elution Mode | Gradient Elution | Allows for the separation of compounds with a range of polarities.[4] |
| Sample Loading | Dry Loading | Ensures a narrow sample band and improves separation efficiency.[4] |
| Flow Rate | Gravity-driven (approx. 5-10 mL/min) | Controls the speed of elution and interaction time with the stationary phase.[4] |
| Monitoring | Thin Layer Chromatography (TLC) | To identify fractions containing the pure product.[3] |
Table 2: Expected Outcomes
| Parameter | Target Value | Notes |
| Purity | >98% (by HPLC) | Dependent on the efficiency of the separation. |
| Yield | 60-80% | Can be affected by factors such as sample loading and fraction collection. |
| Appearance | White to off-white solid | |
| Rf Value | Varies with eluent system | Should be determined by TLC for pure compound. |
Visualizations
The following diagrams illustrate the workflow of the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes: Analytical Characterization of 6-Methoxypicolinamide
Introduction
6-Methoxypicolinamide is a pyridine derivative with potential applications in pharmaceutical and agricultural research.[1] As with any active compound, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and quality control.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is typically employed for its ability to separate compounds with moderate polarity.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is recommended.[2]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Prepare a gradient elution program as detailed in the data table below.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis: Inject the sample and standard solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
Data Presentation: HPLC Parameters
| Parameter | Value/Description |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂O; B: Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 270 nm |
| Expected Retention Time | Dependent on the specific system, but typically > 5 min |
Visualization: HPLC Workflow
References
6-Methoxypicolinamide: Application and Synthesis Protocols for Pharmaceutical Intermediates
Introduction
6-Methoxypicolinamide is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The picolinamide scaffold, a pyridine ring with an amide substituent at the 2-position, is a common feature in many biologically active molecules. The presence of a methoxy group at the 6-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a key building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound and related picolinamide derivatives in pharmaceutical synthesis.
Application Notes
Picolinamide derivatives are integral to the development of drugs targeting a wide range of diseases. The structural motif of picolinamide is found in compounds with anticancer, anti-inflammatory, and antimicrobial properties. The methoxy-substituted pyridine ring, in particular, can engage in specific interactions with biological targets and can be a crucial element for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
One of the primary applications of picolinamide intermediates is in the synthesis of kinase inhibitors. For instance, derivatives of 4-(4-aminophenoxy)-N-methylpicolinamide are crucial intermediates in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[1] These compounds often function by targeting specific signaling pathways involved in cell proliferation and survival.
The synthesis of complex heterocyclic systems is another area where picolinamide intermediates are employed. The amide functionality can be readily transformed into other chemical groups, and the pyridine ring can undergo various substitution reactions, allowing for the construction of diverse molecular architectures.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of picolinamide derivatives, which can be adapted for this compound.
Protocol 1: General Synthesis of a Picolinamide Derivative
This protocol describes a general method for the synthesis of a picolinamide derivative from the corresponding picolinic acid.
Materials:
-
6-Methoxypicolinic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methoxypicolinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The resulting solution of 6-methoxypicolinoyl chloride is typically used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared 6-methoxypicolinoyl chloride solution to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes representative yields for the synthesis of various picolinamide derivatives based on analogous reactions reported in the literature. Actual yields for this compound may vary.
| Starting Picolinic Acid | Amine | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
| 6-Chloronicotinic acid | Morpholine | Pd(dba)₂ / XPhos | Toluene | ~90 | >95 |
| Picolinic acid | N-alkylanilines | Thionyl chloride | DCM | Moderate to Good | >95 |
| 6-Nitropicolinic acid | Various amines | Oxalyl chloride | DCM | Good to Excellent | >95 |
Visualizations
Logical Workflow for Picolinamide Synthesis
The following diagram illustrates the general workflow for the synthesis of a picolinamide derivative.
Caption: General workflow for the synthesis of a this compound derivative.
Signaling Pathway Inhibition by a Picolinamide-Derived Kinase Inhibitor
This diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from picolinamide intermediates.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a picolinamide-derived drug.
References
Application of 6-Methoxypicolinamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypicolinamide is a pyridine derivative with a chemical structure that suggests potential biological activity relevant to the agrochemical industry. As a member of the picolinamide class of compounds, it shares a core scaffold with known herbicides and fungicides. This document provides detailed application notes and protocols for the investigation of this compound in agrochemical research, covering its synthesis, and potential applications as a fungicide, herbicide, and insecticide.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the preparation of a key intermediate, 2-bromo-6-methoxypyridine, followed by conversion to the corresponding carboxylic acid and subsequent amidation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-6-methoxypyridine
This step can be adapted from methodologies for the synthesis of similar pyridine derivatives. A common starting material is 2-amino-6-methoxypyridine.
-
Diazotization: Dissolve 2-amino-6-methoxypyridine in an aqueous solution of a strong acid, such as hydrobromic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-bromo-6-methoxypyridine.
Step 2: Synthesis of 6-Methoxypicolinic Acid
-
Grignard Formation: React 2-bromo-6-methoxypyridine with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the Grignard reagent.
-
Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (-78 °C).
-
Quench the reaction with an aqueous solution of a weak acid, such as ammonium chloride.
-
Extract the product with an organic solvent and then acidify the aqueous layer to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain 6-methoxypicolinic acid.
Step 3: Synthesis of this compound
-
Acid Chloride Formation: React 6-methoxypicolinic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the acid chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Amidation: In a separate flask, dissolve ammonia (or an ammonium salt with a base) in a suitable solvent.
-
Slowly add the solution of 6-methoxypicolinoyl chloride to the ammonia solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Synthetic workflow for this compound.
Fungicidal Activity
Picolinamide derivatives have demonstrated significant antifungal activity against a range of phytopathogens.[1][2] The proposed mechanism of action for some picolinamides involves the inhibition of the Qi site of the mitochondrial cytochrome bc1 complex, disrupting cellular respiration in fungi.[3][4]
Quantitative Data on Antifungal Activity of Picolinamide Derivatives
| Compound Class | Target Pathogen | ED50 (µg/mL) | Reference |
| Chloro-substituted picolinamides | Rhizoctonia solani | 29.08 | [1] |
| Chloro-substituted picolinamides | Alternaria alternata | 33.90 | [1] |
| Florylpicoxamid | Zymoseptoria tritici (in vitro) | 0.0046 | [4] |
| Florylpicoxamid | Zymoseptoria tritici (in planta) | 0.03 | [4] |
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution Method)
-
Fungal Culture: Grow the target phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria alternata, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80). Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include positive (medium with fungus, no compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
-
Data Analysis: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify fungal growth and calculate the half-maximal effective concentration (EC50) using a dose-response curve.
Workflow for in vitro antifungal assay.
Herbicidal Activity
Picolinic acid derivatives are known to act as synthetic auxin herbicides, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.[5]
Experimental Protocol: Pre-emergence and Post-emergence Herbicidal Assay
Plant Material:
-
Monocots: Wheat (Triticum aestivum), Barnyardgrass (Echinochloa crus-galli)
-
Dicots: Radish (Raphanus sativus), Amaranth (Amaranthus retroflexus)
Pre-emergence Assay:
-
Planting: Fill small pots with a standard potting mix. Sow a predetermined number of seeds of each test plant species at a uniform depth.
-
Treatment: Prepare solutions of this compound in a suitable solvent/surfactant system at various concentrations (e.g., 10, 100, 1000 g/ha equivalent). Immediately after sowing, apply the test solutions uniformly to the soil surface of the pots using a laboratory sprayer.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the shoots. Calculate the percentage of inhibition compared to an untreated control.
Post-emergence Assay:
-
Planting and Growth: Sow seeds as described above and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Treatment: Apply the test solutions of this compound to the foliage of the plants until runoff.
-
Growth Conditions: Return the pots to the greenhouse or growth chamber.
-
Evaluation: After a set period (e.g., 7-14 days), visually assess the phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) using a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). Also, measure the fresh or dry weight of the shoots and calculate the percentage of growth reduction.
Logical flow of herbicidal assays.
Insecticidal Activity
While specific data on the insecticidal activity of this compound is limited, other pyridine derivatives have shown efficacy against various insect pests.[6][7][8][9][[“]] Therefore, it is worthwhile to conduct preliminary screening to evaluate its potential as an insecticide.
Experimental Protocol: Preliminary Insecticidal Screening (Contact and Ingestion Assays)
Test Insect:
-
A model insect such as the common fruit fly (Drosophila melanogaster) or a relevant agricultural pest like aphids (Aphis gossypii) can be used for initial screening.
Contact Toxicity Assay (Topical Application):
-
Insect Rearing: Maintain a healthy culture of the test insects under controlled laboratory conditions.
-
Compound Application: Prepare serial dilutions of this compound in a volatile solvent like acetone. Anesthetize the adult insects (e.g., with CO2) and apply a small, fixed volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Observation: Place the treated insects in a clean vial with a food source. Include a solvent-only control group.
-
Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Calculate the percentage mortality and determine the LD50 (lethal dose for 50% of the population) if a dose-response is observed.
Ingestion Toxicity Assay (Diet Incorporation):
-
Diet Preparation: Prepare the standard artificial diet for the test insect. Incorporate this compound at various concentrations into the diet before it solidifies.
-
Exposure: Place a known number of insect larvae or adults in containers with the treated diet.
-
Observation: Maintain the insects under standard rearing conditions and provide fresh treated diet as needed.
-
Mortality and Developmental Assessment: Record mortality at regular intervals. For larval assays, also monitor for any developmental abnormalities, such as delayed pupation or emergence. Calculate the LC50 (lethal concentration for 50% of the population).
Workflow for preliminary insecticidal screening.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a potential agrochemical. The structural similarity to known active compounds, particularly in the fungicidal and herbicidal arenas, warrants further research. The detailed methodologies for synthesis and biological evaluation will enable researchers to systematically explore the efficacy and potential applications of this compound in crop protection.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.dps.ny.gov [documents.dps.ny.gov]
- 6. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
Application Notes and Protocols for Investigating the Chelation Properties of 6-Methoxypicolinamide with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypicolinamide is a derivative of picolinamide, a class of compounds known for their chelating properties and diverse biological activities. The presence of the methoxy group at the 6-position of the pyridine ring can influence the electron density of the aromatic system and the coordination environment, thereby affecting its affinity and selectivity for different metal ions. Understanding the chelation properties of this compound is crucial for its potential applications in medicinal chemistry, such as in the development of metal-modulating therapeutic agents or as a scaffold for targeted drug delivery.
These application notes provide a summary of the anticipated chelation behavior of this compound with various metal ions and detailed protocols for key experiments to characterize these interactions.
Chelation Properties of this compound
Based on the general behavior of picolinamide derivatives, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the amide group. The formation of a stable five-membered chelate ring is the primary driving force for this interaction.
Quantitative Data Summary
Table 1: Anticipated Relative Stability of this compound-Metal Complexes
| Metal Ion | Expected Stability Trend | Rationale |
| Cu(II) | High | Strong preference for nitrogen and oxygen donor ligands, consistent with the Irving-Williams series. |
| Ni(II) | Moderate to High | Forms stable complexes with N,O-donor ligands. |
| Zn(II) | Moderate | Readily coordinates with nitrogen and oxygen donors. |
| Fe(III) | Moderate to High | Forms stable complexes, though subject to hydrolysis at physiological pH. |
| Co(II) | Moderate | Forms stable complexes, often with octahedral geometry. |
| Mn(II) | Low to Moderate | Generally forms less stable complexes compared to other late first-row transition metals. |
Experimental Protocols
The following are detailed protocols for key experiments to determine the stoichiometry, stability constants, and thermodynamic parameters of this compound-metal ion interactions.
Protocol 1: Determination of Stoichiometry using UV-Vis Spectrophotometry (Job's Plot)
This method of continuous variation is used to determine the binding stoichiometry of the metal-ligand complex.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, FeCl₃, ZnCl₂)
-
Appropriate solvent (e.g., Methanol, Ethanol, or a buffered aqueous solution)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar stock solutions of this compound and the metal salt in the chosen solvent.
-
Prepare a series of solutions in volumetric flasks with a constant total molar concentration but varying mole fractions of the metal and ligand (from 0 to 1). The total volume of each solution should be the same.
-
Allow the solutions to equilibrate for a sufficient time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength can be determined by scanning a solution containing a mixture of the metal and ligand against a blank of the solvent.
-
Correct the absorbance for the contribution of the free ligand and metal ion at this wavelength.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.
Visualization of Experimental Workflow:
Protocol 2: Determination of Stability Constants using Potentiometric Titration
This method allows for the determination of the stepwise formation constants of the metal complexes.
Materials:
-
This compound
-
Metal salt solution of known concentration
-
Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions
-
Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Prepare a solution of this compound of known concentration in a thermostated vessel.
-
Add a known concentration of the inert electrolyte.
-
Titrate the ligand solution with a standardized acid to determine its protonation constants.
-
In a separate experiment, add a known concentration of the metal salt to a solution of the ligand and titrate the mixture with a standardized base.
-
Record the pH after each addition of the titrant.
-
The titration data can be analyzed using software programs like SUPERQUAD or HYPERQUAD to calculate the stability constants of the metal-ligand complexes. The software fits the experimental data to a model that includes the protonation equilibria of the ligand and the formation equilibria of the metal complexes.
Visualization of Logical Relationships:
Protocol 3: Characterization of Binding Thermodynamics using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
This compound solution of known concentration
-
Metal salt solution of known concentration
-
ITC instrument
-
Matched buffer for both ligand and metal solutions
Procedure:
-
Prepare solutions of this compound and the metal salt in the same, degassed buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal in the cell.
-
Load the metal solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the metal solution while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
The raw ITC data (power vs. time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[4][5][6]
Visualization of Experimental Workflow:
Protocol 4: Fluorescence Spectroscopy for Studying Metal Binding
If this compound is fluorescent, its interaction with metal ions can be studied by monitoring changes in its fluorescence properties (e.g., quenching or enhancement).
Materials:
-
This compound
-
Metal salt solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Determine the excitation and emission wavelengths of this compound.
-
Prepare a solution of this compound of known concentration.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette containing the ligand solution.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The data can be analyzed using the Stern-Volmer equation for quenching studies to determine the binding constant.
Visualization of Signaling Pathway (Hypothetical Quenching Mechanism):
Applications in Drug Development
The chelation of essential metal ions like copper, zinc, and iron plays a critical role in various biological processes. Dysregulation of these metal ions is implicated in several diseases, including neurodegenerative disorders and cancer. This compound and its metal complexes could have several applications:
-
Modulation of Metalloenzymes: By chelating the metal cofactor, this compound could inhibit the activity of specific metalloenzymes involved in disease progression.
-
Antimicrobial Agents: The biological activity of some organic compounds is enhanced upon complexation with metal ions. The metal complexes of this compound could exhibit enhanced antimicrobial or antifungal properties[7][8][9][10][11].
-
Targeted Drug Delivery: The chelating moiety could be used to deliver metal-based therapeutics or imaging agents to specific biological targets.
Further research into the biological activity of this compound and its metal complexes is warranted to explore these potential applications.
References
- 1. Stability Constant Explorer - Database of Stability Constants of Metal Complexes - Stability Constant Explorer [n-hatada.github.io]
- 2. nist.gov [nist.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 7. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 11. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-Methoxypicolinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scalable synthesis of 6-methoxypicolinamide, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established amide bond formation methodologies, ensuring high yield and purity suitable for further application in research and development.
Data Presentation
The following table summarizes the quantitative data for the recommended synthetic protocol.
| Parameter | Value | Notes |
| Starting Material | 6-Methoxypicolinic acid | Commercially available or can be synthesized. |
| Reagents | Oxalyl chloride, Ammonia (0.5 M in 1,4-Dioxane) | Thionyl chloride can be used as an alternative to oxalyl chloride. |
| Solvent | Dichloromethane (DCM), 1,4-Dioxane | Anhydrous solvents are recommended. |
| Base | Triethylamine (TEA) | Used to neutralize HCl generated during the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial for controlling the reaction rate. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Yield | >85% | Expected yield for the crude product after workup. |
| Purification Method | Recrystallization or Column Chromatography | To achieve high purity (>98%). |
Experimental Protocols
This protocol details a two-step, one-pot synthesis of this compound from 6-methoxypicolinic acid. The first step involves the formation of the acyl chloride, which is then reacted in situ with ammonia to form the desired amide.
Materials:
-
6-Methoxypicolinic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous 1,4-Dioxane
-
Ammonia solution (0.5 M in 1,4-Dioxane)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Acyl Chloride Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxypicolinic acid (1.0 equivalent).
-
Suspend the acid in anhydrous DCM (approximately 0.5 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred suspension. A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for an additional 1-2 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by TLC or LC-MS.
-
-
Amidation:
-
In a separate flask, cool the ammonia solution (0.5 M in 1,4-Dioxane, 2.5 equivalents) to 0 °C.
-
Slowly add the freshly prepared 6-methoxypicolinoyl chloride solution to the cooled ammonia solution via a dropping funnel.
-
After the addition is complete, add triethylamine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring its completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product with high purity.
-
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Relationship of Key Components
This diagram shows the logical relationship between the starting material, key intermediates, and the final product.
Caption: Key components in the this compound synthesis.
Troubleshooting & Optimization
Troubleshooting low yield in 6-Methoxypicolinamide synthesis
Technical Support Center: 6-Methoxypicolinamide Synthesis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to assist researchers in diagnosing and resolving issues leading to low yields during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three common strategies for synthesizing this compound, each starting from a different precursor. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Direct Amidation of 6-Methoxypicolinic Acid: This involves activating the carboxylic acid and subsequently reacting it with an ammonia source.
-
Controlled Hydrolysis of 6-Methoxypicolinonitrile: This method requires the partial hydrolysis of a nitrile group to a primary amide, carefully avoiding over-hydrolysis to the carboxylic acid.[1][2]
-
Ammonolysis of a 6-Methoxypicolinic Acid Ester: This route involves reacting an ester, such as methyl 6-methoxypicolinate, with ammonia, often under pressure or with heating.
Q2: My direct amidation of 6-Methoxypicolinic acid is resulting in a low yield. What are the likely causes?
A2: Low yields in this coupling reaction are common and can typically be traced to one of several factors: inadequate acid activation, presence of moisture, suboptimal reaction conditions, or side reactions.
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is old or degraded, activation will be incomplete.[3]
-
Presence of Water: Anhydrous solvents and reagents are critical.[4] Water can hydrolyze the activated acid intermediate and deactivate the coupling reagents.
-
Suboptimal Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction without competing in the amidation itself.[3]
-
Side Reactions: Using certain coupling reagents like Dicyclohexylcarbodiimide (DCC) can lead to the formation of N-acylurea byproducts, which are difficult to remove and consume the activated intermediate.
Q3: I am attempting the hydrolysis of 6-methoxypicolinonitrile but primarily obtain the carboxylic acid. How can I improve selectivity for the amide?
A3: Over-hydrolysis is the main challenge when converting nitriles to amides. To improve selectivity, milder reaction conditions are necessary.
-
Use of Peroxide: A common method for mild hydrolysis is the use of hydrogen peroxide under basic conditions (e.g., NaOH in aqueous ethanol).[2] Urea-Hydrogen Peroxide (UHP) is a solid, stable source of H₂O₂ that can be used for this purpose.[2]
-
Controlled Temperature and Time: Vigorous conditions like high heat and prolonged reaction times favor the formation of the carboxylic acid.[1][5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Alternative Catalysts: Certain enzyme systems or metal catalysts can offer higher selectivity for the amide under milder conditions.
Q4: What are the critical parameters for the ammonolysis of methyl 6-methoxypicolinate?
A4: The direct reaction of an unactivated ester with ammonia is often slow and requires forcing conditions. Key parameters to control are:
-
Temperature and Pressure: The reaction is often performed in a sealed vessel at elevated temperatures to increase the reaction rate.
-
Ammonia Concentration: Using a saturated solution of ammonia in an alcohol (e.g., methanol) or using anhydrous ammonia in a pressure vessel is necessary to drive the equilibrium towards the product.
-
Catalysis: While often performed thermally, some catalysts can facilitate the amidation of esters under milder conditions.[6] For instance, certain nickel[6][7] or lanthanide-based catalysts have been shown to be effective.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues for the most common synthetic routes.
Route 1: Direct Amidation of 6-Methoxypicolinic Acid
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent. | Use a fresh bottle of a high-efficiency coupling agent like HATU, HBTU, or COMU.[3] Ensure proper storage conditions. |
| Presence of moisture. | Use anhydrous solvents (e.g., dry DMF, DCM). Dry reagents and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).[4][8] | |
| Incorrect stoichiometry of base. | Use 2-3 equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine. | |
| Multiple Byproducts Observed | Side-reaction from coupling agent (e.g., DCC). | Switch to a urea-free coupling reagent like EDC in combination with HOBt, or use a uronium-based reagent like HATU. |
| Reaction temperature too high. | Run the pre-activation of the acid at 0 °C before adding the amine. Maintain the reaction at room temperature unless optimization suggests otherwise.[8] | |
| Difficult Purification | Unreacted starting acid. | Perform an aqueous basic wash (e.g., with 1M NaHCO₃) during work-up to remove unreacted 6-methoxypicolinic acid. |
| Coupling agent byproducts. | Choose a coupling reagent with water-soluble byproducts (e.g., EDC, HATU) to simplify removal during aqueous work-up. |
Route 2: Controlled Hydrolysis of 6-Methoxypicolinonitrile
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalls / Incomplete | Insufficiently reactive conditions. | Mildly increase the temperature (e.g., to 40-50 °C). Ensure the base concentration is adequate. |
| Product is Mostly Carboxylic Acid | Conditions are too harsh. | Switch to a milder reagent system like Urea-Hydrogen Peroxide (UHP) in a buffered solution.[2] |
| Reaction time is too long. | Monitor the reaction progress frequently (e.g., every 30 minutes) and quench immediately upon consumption of the starting nitrile. | |
| High temperature. | Reduce the reaction temperature. Basic hydrolysis of the amide is often slower at lower temperatures.[2][5] |
Experimental Protocols
Protocol 1: HATU-Mediated Amidation of 6-Methoxypicolinic Acid
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-methoxypicolinic acid (1.0 equiv.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.). Stir the mixture at 0 °C for 20 minutes.
-
Amidation: Add a solution of aqueous ammonia (28-30%, 5.0 equiv.). Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate).
Protocol 2: UHP-Mediated Hydrolysis of 6-Methoxypicolinonitrile
-
Preparation: In a round-bottom flask, dissolve 6-methoxypicolinonitrile (1.0 equiv.) in a mixture of ethanol and water.
-
Reaction: Add Urea-Hydrogen Peroxide (UHP, 1.5 equiv.) and a catalytic amount of a base like K₂CO₃.
-
Monitoring: Heat the mixture gently to 40-50 °C and monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize or use column chromatography to purify the final product.
Visualizations
Caption: Common synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Desired amidation pathway versus moisture-driven side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Picolinamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for picolinamide synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during picolinamide synthesis.
Issue 1: Low or No Product Yield
Q: My amidation reaction is resulting in a low yield or no desired picolinamide product. What are the common causes and how can I troubleshoot this?
A: Low yields in picolinamide synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid (picolinic acid or its derivative) must be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed to completion.[1]
-
Solution: Ensure you are using an appropriate and fresh coupling reagent. Consider switching to a more potent activating agent like HATU or preparing the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] Always use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
-
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This often happens if the amine is protonated, which can occur from an acid-base reaction with the carboxylic acid starting material.[1]
-
Steric Hindrance: Bulky substituents on either the picolinic acid or the amine can physically impede the reaction, leading to a slower reaction rate or incomplete conversion.[1]
-
Solution: Increase the reaction temperature to provide more energy to overcome the steric barrier. Alternatively, consider using a less sterically hindered starting material if possible. In some cases, using a smaller, more reactive acylating agent like an acid chloride may be beneficial.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly influence the yield.
-
Solution: Screen different solvents to find one that dissolves both starting materials well. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to see if the starting materials are being consumed.[4] Adjust the temperature as needed; while higher temperatures can increase the rate, they can also lead to side reactions.
-
Issue 2: Formation of Side Products and Impurities
Q: I am observing significant side products in my reaction mixture, complicating purification. What are common side reactions and how can I minimize them?
A: The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Self-Condensation/Dimerization: In some cases, the activated carboxylic acid can react with another molecule of the carboxylic acid, or the amine can undergo self-condensation, especially at high temperatures.
-
Solution: Control the rate of addition of the coupling agent and maintain an appropriate reaction temperature. Adding the amine after the pre-activation of the carboxylic acid can sometimes mitigate this issue.[1]
-
-
Hydrolysis of Activated Ester: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the carboxylic acid, which will not react with the amine.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Ring Chlorination: When using thionyl chloride to prepare the picolinoyl chloride, chlorination of the pyridine ring can occur as a side reaction, leading to chlorinated picolinamide derivatives.[5][6]
-
Solution: Carefully control the reaction temperature and time when preparing the acid chloride. Using milder chlorinating agents or alternative activation methods (e.g., coupling reagents) can prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my picolinamide synthesis?
The ideal solvent should dissolve both the picolinic acid derivative and the amine, be inert to the reactants and reagents, and have a suitable boiling point for the desired reaction temperature. Common solvents for amide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).[1][7] It is often beneficial to perform small-scale solvent screening to identify the optimal solvent for your specific substrates.[8]
Q2: What is the best way to monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction.[4][9] By spotting the starting materials and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[4]
Q3: My picolinamide product is difficult to purify. What are some effective purification techniques?
Common purification methods for picolinamides include:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11][12]
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. For basic compounds like picolinamides, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
-
Acid-Base Extraction: Since picolinamides are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The picolinamide can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q4: Can the picolinamide group be used as a directing group and later removed?
Yes, the picolinamide group is widely used as a directing group in C-H activation reactions.[13] Several methods have been developed for its removal, including reductive cleavage using zinc in aqueous hydrochloric acid.[14]
Data Presentation
Table 1: Effect of Catalyst on Picolinamide Synthesis Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co(OAc)₂ (10) | Toluene | 130 | 24 | 57[15] |
| 2 | CoBr₂ (10) | Toluene | 130 | 24 | 45 |
| 3 | NiCl₂ (10) | Toluene | 130 | 24 | 32 |
| 4 | Cu(OAc)₂ (10) | Toluene | 130 | 24 | 25 |
| 5 | None | Toluene | 130 | 24 | 0[15] |
Table 2: Effect of Solvent on Amide Synthesis Yield
| Entry | Solvent | Temperature | Time | Yield (%) |
| 1 | Dioxane | 80°C | 6 | ~99[5] |
| 2 | Toluene | 80°C | 6 | Good |
| 3 | THF | 80°C | 6 | Good |
| 4 | Ethyl Acetate | 80°C | 6 | Good |
| 5 | Solvent-free | 100°C | 2 | 92 |
Table 3: Effect of Temperature on Amide Synthesis
| Entry | Substrates | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexanol, 1-Heptylamine | Reflux in Et₂O (~35°C) | 22 | High |
| 2 | 1-Hexanol, 1-Heptylamine | Reflux in MTBE (55.2°C) | <22 | Faster Reaction |
| 3 | Picolinic Acid, Aniline | 150 | 4 | 39 |
| 4 | Picolinic Acid, Aniline | 100 | 4 | 32 |
Experimental Protocols
Protocol 1: General Procedure for Picolinamide Synthesis via Acid Chloride
This protocol describes the conversion of a picolinic acid to a picolinamide via an acid chloride intermediate.[16]
-
Acid Chloride Formation:
-
Suspend the picolinic acid derivative (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or DCM).
-
Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature with stirring. A catalytic amount of DMF can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux (e.g., 80-90°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the resulting crude picolinoyl chloride in a minimal amount of an anhydrous solvent like DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve the amine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in DCM.
-
Slowly add the acid chloride solution to the stirred amine solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude picolinamide.
-
The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: General Procedure for Picolinamide Synthesis using a Coupling Reagent
This protocol outlines a general method for amide bond formation using a coupling reagent like HATU.[1]
-
Dissolve the picolinic acid derivative (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for picolinamide synthesis.
Caption: Troubleshooting decision tree for low picolinamide yield.
Caption: Key parameters influencing picolinamide synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. soc.chim.it [soc.chim.it]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
How to improve the purity of synthesized 6-Methoxypicolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypicolinamide. Our goal is to help you improve the purity of your synthesized product by addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 6-Methoxypicolinic Acid: Incomplete reaction can leave the starting carboxylic acid in your crude product.
-
Hydrolysis Product: The amide bond of this compound can be hydrolyzed back to 6-Methoxypicolinic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or purification.[1]
-
Byproducts from the Activation Step: If using thionyl chloride to activate the carboxylic acid, side reactions can occur. For example, an excess of thionyl chloride might react with the amide product to form an imidoyl chloride.[2]
-
Process-Related Impurities: These can include residual solvents, reagents, or byproducts from other steps in a multi-step synthesis.[3]
Q2: What are the recommended purification techniques for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is often effective for removing small amounts of impurities from a solid product. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]
-
Column chromatography is a versatile technique for separating the desired product from impurities with different polarities.[5] Normal-phase chromatography using silica gel is a common choice for picolinamide derivatives.
Q3: How can I monitor the progress of the amidation reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (6-Methoxypicolinic acid), you can observe the consumption of the starting material and the appearance of the product spot.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete activation of 6-Methoxypicolinic acid | Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in the correct stoichiometric amount. The reaction to form the acyl chloride should be monitored to confirm completion before adding the amine. |
| Poor nucleophilicity of the amine | If using a less reactive amine, consider using a more potent activating agent for the carboxylic acid or employing a coupling catalyst. |
| Suboptimal reaction temperature | Amidation reactions can be temperature-sensitive. Experiment with a range of temperatures to find the optimal condition for your specific reagents. |
| Premature hydrolysis of the activated acid | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent water from decomposing the reactive intermediate (e.g., acyl chloride). |
Issue 2: Presence of Unreacted 6-Methoxypicolinic Acid in the Product
| Potential Cause | Troubleshooting Step |
| Insufficient amount of activating agent or amine | Use a slight excess of the amine to ensure the complete consumption of the carboxylic acid. |
| Reaction time is too short | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. |
| Inefficient removal during workup | An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove the acidic starting material. |
Issue 3: Product Hydrolysis During Workup or Purification
| Potential Cause | Troubleshooting Step |
| Prolonged exposure to acidic or basic aqueous solutions | Minimize the time the product is in contact with acidic or basic aqueous solutions during the extraction and washing steps. |
| Use of protic solvents in chromatography | While sometimes necessary, prolonged exposure to protic solvents like methanol on a silica gel column can sometimes lead to product degradation. Consider using a less protic solvent system if hydrolysis is observed. |
Issue 4: Difficulty in Purifying the Product by Recrystallization
| Potential Cause | Troubleshooting Step |
| "Oiling out" instead of crystallization | This occurs when the solute comes out of solution above its melting point. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly. |
| No crystal formation upon cooling | The solution may be too dilute. Evaporate some of the solvent and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Poor solvent choice | A systematic solvent screen is recommended. For picolinamides, consider solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.[6] |
Experimental Protocols
Below are detailed methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is based on general methods for amide synthesis from carboxylic acids.[7][8][9]
Step 1: Formation of 6-Methoxypicolinoyl Chloride
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxypicolinic acid (1.0 eq.).
-
Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 6-Methoxypicolinoyl chloride can be used directly in the next step.
Step 2: Amidation
-
In a separate dry flask under an inert atmosphere, dissolve the amine source (e.g., a solution of ammonia in an organic solvent, or an appropriate ammonium salt with a base) and a non-nucleophilic base such as triethylamine (2.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 6-Methoxypicolinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC until completion.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of picolinamide derivatives.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate solvent system that gives the product an Rf value of approximately 0.2-0.4. A common starting point for picolinamides is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin elution with the less polar solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | The ratio should be optimized based on TLC analysis. |
| Elution Mode | Gradient Elution | Gradually increasing the solvent polarity often provides better separation. |
| Loading Technique | Dry Loading | Adsorbing the sample onto silica gel is recommended for better resolution. |
Protocol 3: Purification by Recrystallization
This protocol is based on general recrystallization principles.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol and water, can also be effective.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inner wall of the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
| Solvent System | Type | Rationale |
| Ethanol/Water | Mixed Polar Protic | A good starting point for many aromatic amides. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then redissolved with a little more hot ethanol. |
| Ethyl Acetate/Hexane | Mixed Polar Aprotic/Nonpolar | Effective for compounds of intermediate polarity. |
| Isopropanol | Polar Protic | An alternative to ethanol that may offer different solubility characteristics. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting and purifying this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. benchchem.com [benchchem.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amide Synthesis [fishersci.co.uk]
Overcoming challenges in the amidation of 6-methoxypicolinic acid
Technical Support Center: Amidation of 6-Methoxypicolinic Acid
Welcome to the technical support center for the amidation of 6-methoxypicolinic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of 6-methoxypicolinamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of 6-methoxypicolinic acid sometimes challenging?
The amidation of picolinic acids, including 6-methoxypicolinic acid, can be more challenging than that of simple aliphatic or benzoic acids. The pyridine nitrogen atom can influence the electronic properties and reactivity of the carboxylic acid group. Furthermore, certain activating agents can lead to unwanted side reactions on the pyridine ring.[1][2] Careful selection of coupling reagents and reaction conditions is therefore crucial for a successful synthesis.[3]
Q2: Which coupling reagents are most effective for this reaction?
Modern uronium/aminium salt coupling reagents are highly effective. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU are frequently used and have been shown to provide good to excellent yields.[4][5][6] Another effective agent is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which has been reported to give nearly quantitative yields for picolinic acid amidations under room temperature conditions.[7] Carbodiimides like EDC, often used with additives like HOBt to suppress side reactions and racemization, are also a viable option.[8][9]
Q3: What is a common side reaction when using SOCl₂ (thionyl chloride) with picolinic acid?
When converting picolinic acid to its acid chloride using thionyl chloride, a notable side reaction is the chlorination of the pyridine ring, typically at the 4-position.[1][2] This can lead to a mixture of desired and chlorinated amide products, complicating purification. To avoid this, using coupling reagents that do not require the formation of an acid chloride intermediate is often preferred.
Q4: How can I minimize the formation of guanidinium byproducts?
Guanidinium byproducts can form when using uronium/aminium-type coupling reagents (e.g., HATU, HBTU), where the reagent reacts with the amine starting material. To minimize this, it is crucial to control the stoichiometry and order of addition. The carboxylic acid should be pre-activated with the coupling reagent before the amine is introduced to the reaction mixture. Using the coupling reagent in equimolar amounts relative to the carboxylic acid is also recommended.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective activation of the carboxylic acid. 2. Low reactivity of the amine. 3. Degradation of reagents. 4. Suboptimal reaction temperature or time. | 1. Switch to a more powerful coupling reagent like HATU or DMTMM.[4][7] 2. Ensure an appropriate base (e.g., DIPEA, TEA) is used to deprotonate the amine and neutralize acidic byproducts.[4] 3. Use fresh, anhydrous solvents and reagents. 4. Monitor the reaction by TLC or LC-MS to optimize reaction time. Some reactions are complete in a few hours at room temperature.[4] |
| Formation of Multiple Products / Impurities | 1. Side reaction on the pyridine ring (e.g., chlorination). 2. Formation of guanidinium byproduct with excess coupling reagent.[5] 3. Anhydride formation from the carboxylic acid.[10] 4. Racemization if using chiral amines. | 1. Avoid harsh reagents like SOCl₂. Use peptide coupling reagents instead.[1][2] 2. Pre-activate the acid with the coupling reagent before adding the amine. Use a 1:1 molar ratio of coupling reagent to acid.[5] 3. Ensure the amine is added after the acid activation step is complete. 4. If using carbodiimides (DCC, EDC), include an additive like HOBt or HOAt to suppress racemization.[3][8] |
| Difficulty in Product Purification | 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). 2. Unreacted starting materials. 3. Water-soluble byproducts. | 1. If using DCC, the byproduct (DCU) is mostly insoluble and can be removed by filtration. For water-soluble byproducts from reagents like EDC or HATU, perform an aqueous workup. 2. Optimize stoichiometry to ensure complete conversion of the limiting reagent. 3. A standard workup involving washes with dilute acid (e.g., 10% citric acid) and base (e.g., sat. NaHCO₃) can remove basic and acidic impurities, respectively.[4] |
Data Presentation: Comparison of Amidation Protocols
The following table summarizes quantitative data from two different HATU-mediated amidation protocols involving substituted picolinic acids, demonstrating the impact of base and solvent choice on reaction yield.
| Protocol Ref. | Coupling Reagent | Base | Solvent | Product Yield | Purity |
| Protocol 1[4] | HATU | DIPEA | Isopropylacetate | 88% | 95 A% |
| Protocol 2[4] | HATU | TEA | DMF | 55% | Not Reported |
Experimental Protocols
Protocol: HATU-Mediated Amidation of a Picolinic Acid Derivative
This protocol is adapted from a procedure reported for the efficient coupling of a substituted picolinic acid with a primary amine using HATU as the coupling agent.[4]
Materials:
-
6-Methoxypicolinic acid (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., Isopropylacetate or DMF)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 6-methoxypicolinic acid (1.0 eq) and HATU (1.2 eq).
-
Add the anhydrous solvent (e.g., Isopropylacetate) to dissolve or suspend the reagents. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of the reaction solvent.
-
Add the amine solution to the reaction vessel.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases. If DMF was used as the solvent, perform a suitable extraction with a solvent like Ethyl Acetate.
-
Wash the combined organic phases sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
General Workflow for Amidation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: 6-Methoxypicolinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during the synthesis of 6-Methoxypicolinamide. The information is tailored for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve common catalytic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used in the synthesis of this compound and what makes them susceptible to poisoning?
A1: The synthesis of this compound, an amide, often involves catalytic methods to couple a 6-methoxypicolinic acid derivative with an amine source. Transition metal catalysts, particularly those based on palladium (Pd) and rhodium (Rh), are frequently employed for such transformations. These catalysts are susceptible to poisoning because their catalytic activity relies on vacant coordination sites on the metal center where reactants can bind and react. Catalyst poisons are substances that bind strongly to these active sites, blocking them and rendering the catalyst inactive.[1] Nitrogen-containing heterocycles, like the pyridine ring in the product itself, can act as poisons.[1]
Q2: My reaction yield for this compound has significantly dropped. How can I determine if catalyst poisoning is the cause?
A2: A significant drop in reaction yield is a primary indicator of catalyst deactivation, which may be due to poisoning. Other signs include a stalled reaction that does not proceed to completion, or the need for higher catalyst loading to achieve the same conversion as in previous successful batches. To confirm poisoning, you can analyze your starting materials and solvents for known catalyst poisons. If possible, comparing the performance of a fresh batch of catalyst with the suspected "poisoned" catalyst under identical conditions can provide strong evidence.
Q3: What are the most common sources of catalyst poisons in the synthesis of this compound?
A3: Catalyst poisons can be introduced from various sources. Common poisons for palladium and other transition metal catalysts include:
-
Sulfur compounds: Often present as impurities in reagents or solvents (e.g., thiols, thioethers).[2]
-
Nitrogen-containing heterocycles: Impurities in starting materials or even the product itself can sometimes inhibit the catalyst at high concentrations.[1][3]
-
Halides: Residual chlorides or bromides from starting materials or additives can interfere with the catalyst.[2]
-
Carbon monoxide (CO): Can be present in certain gas streams or generated as a byproduct and can strongly bind to metal centers.[2]
-
Water and Oxygen: Can lead to the deactivation of certain sensitive catalysts, such as Ziegler-Natta catalysts, though the impact varies depending on the specific catalytic system.[4]
-
Heavy metals: Contaminants in reagents or from reaction vessels can act as poisons.[2]
Q4: Can the this compound product itself poison the catalyst?
A4: Yes, this is a phenomenon known as product inhibition or self-poisoning. The nitrogen atom in the picolinamide ring system has a lone pair of electrons that can coordinate to the active metal center of the catalyst.[1] While this is a necessary step in the catalytic cycle for some reaction mechanisms, strong binding of the product can prevent it from dissociating, thereby blocking the active site for new reactant molecules. This is particularly relevant in reactions where the product concentration becomes high.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents or Solvents | Use high-purity, anhydrous solvents and reagents. Consider passing solvents through a column of activated alumina to remove impurities. |
| Improper Catalyst Handling | Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Incorrect Catalyst Activation | Ensure that the catalyst pre-activation procedure, if required, is followed correctly. |
Issue 2: Catalyst Deactivation During the Reaction
| Potential Cause | Troubleshooting Step |
| Gradual Poisoning from Trace Impurities | Purify starting materials and solvents. Consider using a scavenger resin to remove specific poisons if they are known. |
| Thermal Degradation (Sintering) | If using a heterogeneous catalyst, high reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[1] Operate at the lowest effective temperature. |
| Fouling of Heterogeneous Catalyst | Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[1] Ensure good stirring and consider filtration of the reaction mixture if solids form. |
| Product Inhibition | If product inhibition is suspected, try to run the reaction at a lower substrate concentration or consider in-situ product removal techniques if feasible. |
Data on Common Catalyst Poisons
The following table summarizes common catalyst poisons and their typical sources, which are relevant to the synthesis of this compound.
| Poison | Common Sources | Mechanism of Poisoning | Relative Severity |
| Sulfur Compounds (e.g., H₂S, thiols) | Impurities in starting materials, solvents, or gas streams.[2] | Strong chemisorption on the metal surface, forming stable metal sulfides.[2] | High |
| Nitrogen Heterocycles (e.g., pyridine, quinoline) | Impurities, starting materials, or the product itself.[1][3] | Coordination to the metal center, blocking active sites.[1] | Moderate to High |
| Halides (e.g., Cl⁻, Br⁻, I⁻) | Residual starting materials, additives, or solvents.[2] | Can alter the electronic properties of the catalyst or form stable metal-halide complexes. | Moderate |
| Carbon Monoxide (CO) | Impure gas streams, byproduct of certain reactions.[2] | Strong coordination to the metal center, forming stable metal carbonyls. | High |
| Heavy Metals (e.g., Pb, Hg) | Contaminated reagents or reaction vessels.[2] | Can alloy with the catalyst metal or block active sites. | High |
Experimental Protocols
Protocol 1: General Procedure for Purification of Solvents
-
Select the appropriate drying agent. For common solvents like toluene or THF, sodium/benzophenone is often used. For others, activated molecular sieves or calcium hydride may be suitable.
-
Set up a solvent still. Under an inert atmosphere (argon or nitrogen), add the solvent and drying agent to a round-bottom flask.
-
Reflux the solvent. Heat the solvent to reflux until the color indicator (if using benzophenone) turns deep blue or purple, indicating an anhydrous and oxygen-free environment.
-
Distill the solvent. Distill the purified solvent directly into the reaction vessel or a storage flask under an inert atmosphere.
Protocol 2: General Procedure for Catalyst Regeneration (for Heterogeneous Catalysts)
Note: The feasibility and effectiveness of regeneration depend on the nature of the catalyst and the poison.
-
Washing (for Fouling):
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst sequentially with solvents that are good for dissolving the suspected fouling agents (e.g., byproducts, polymers).
-
Dry the catalyst under vacuum before reuse.[1]
-
-
Thermal Treatment (for some organic poisons):
-
Place the recovered catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas or a controlled atmosphere (e.g., with a small amount of oxygen) to burn off organic residues. The temperature and gas composition must be carefully optimized to avoid catalyst sintering.
-
-
Chemical Treatment (for specific poisons):
-
For sulfur poisoning of palladium catalysts, oxidation with hydrogen peroxide has been reported.[5]
-
A treatment with a base or acid wash may be effective for removing certain adsorbed species.
-
Caution: Chemical treatments should be approached with care as they can also damage the catalyst.
-
Visualizations
Caption: Logical relationship of catalyst poisoning.
Caption: Troubleshooting workflow for low yield.
This technical support guide should serve as a valuable resource for professionals working on the synthesis of this compound, enabling them to diagnose and resolve common catalyst poisoning issues effectively.
References
Technical Support Center: Strategies to Reduce Byproducts in Picolinamide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your picolinamide synthesis reactions.
Troubleshooting Guides
This section addresses common issues encountered during picolinamide synthesis in a question-and-answer format.
Issue 1: Formation of Chlorinated Byproducts
-
Question: I am observing a significant amount of a chlorinated byproduct in my picolinamide synthesis when starting from picolinic acid. What is the likely cause and how can I prevent it?
-
Answer: The use of thionyl chloride (SOCl₂) to activate picolinic acid can lead to the formation of chlorinated picolinamides, such as 4-chloro-N-alkyl-N-phenylpicolinamide, as a notable byproduct.[1][2] This side reaction occurs in the one-pot synthesis when generating the acid chloride in situ.
Mitigation Strategies:
-
Alternative Activating Agents: Consider using alternative coupling reagents that do not contain chlorine, such as HATU, HBTU, or EDC in combination with HOBt.
-
Reaction Control: If using thionyl chloride is necessary, careful control of reaction temperature and time may help to minimize the formation of the chlorinated byproduct. However, separating the desired product from the chlorinated impurity often requires column chromatography.[1][2]
-
Issue 2: Byproducts from Coupling Reagents
-
Question: My reaction mixture is showing significant amounts of byproducts related to the coupling reagent I am using. How do I identify and minimize them?
-
Answer: The choice of coupling reagent is critical in amide bond formation and can introduce specific byproducts.
-
Carbodiimides (DCC, EDC):
-
Byproduct: When using Dicyclohexylcarbodiimide (DCC), the primary byproduct is N,N'-dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can be removed by filtration.[3] With 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble urea is formed, which can typically be removed with an aqueous workup.[3][4]
-
Side Reaction - Epimerization: Carbodiimide reagents can sometimes lead to epimerization of the starting materials if they are chiral. The addition of 1-Hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[5][6]
-
-
Uronium/Aminium Reagents (HATU, HBTU):
-
Byproduct: A common side reaction with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the formation of a guanidinium byproduct. This occurs when the coupling reagent reacts with the amine starting material.[2][7]
-
Mitigation: To minimize this, it is recommended to use no more than a 1:1 molar ratio of the uronium agent to the carboxylic acid.[8] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also reduce the formation of the guanidinium byproduct.
-
-
Issue 3: Inconsistent Yields and Multiple Unidentified Byproducts
-
Question: I am experiencing inconsistent yields and see multiple spots on my TLC plate that I cannot identify. What are the general troubleshooting steps I should take?
-
Answer: Inconsistent results can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your picolinic acid (or its derivative) and the amine. Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like DMF, DCM, or acetonitrile are commonly used. Elevated temperatures can sometimes lead to the formation of side products.[9] It is advisable to run small-scale trials to optimize the solvent and temperature for your specific substrates.
-
Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are sensitive to air or moisture.
-
-
Work-up Procedure: An improper work-up can lead to the degradation of the product or the introduction of impurities. Ensure that any aqueous washes are appropriate for the stability of your picolinamide and that the product is thoroughly dried.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in picolinamide synthesis?
A1: The most common byproducts are often related to the specific synthetic route and reagents used. These can include:
-
Chlorinated picolinamides: When using reagents like thionyl chloride.[1][2]
-
Urea derivatives: From carbodiimide coupling reagents like DCC and EDC.[3]
-
Guanidinium compounds: From uronium-based coupling reagents like HATU.[2][7]
-
Unreacted starting materials: Due to incomplete reaction.
-
Products of side reactions: Such as epimerization of chiral centers.[5]
Q2: How can I choose the best coupling reagent for my picolinamide synthesis to minimize byproducts?
A2: The ideal coupling reagent depends on the scale of your reaction, the nature of your substrates, and the required purity of the final product.
-
For small-scale synthesis where easy purification is desired, EDC/HOBt is a good choice due to the water-solubility of its urea byproduct.[4]
-
To minimize epimerization with chiral substrates, adding HOBt to carbodiimide reactions is recommended.[5]
-
HATU is a highly efficient coupling reagent but can be more expensive and may lead to guanidinium byproducts if not used in the correct stoichiometry.[7][8]
Q3: Can the solvent choice influence byproduct formation?
A3: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF and acetonitrile are generally good choices for amide coupling reactions. However, the optimal solvent should be determined experimentally for each specific reaction. In some cases, elevated temperatures in certain solvents can promote the formation of byproducts.[9]
Q4: Are there any specific recommendations for the purification of picolinamide to remove byproducts?
A4: The purification strategy will depend on the properties of the desired picolinamide and the byproducts.
-
Filtration: Insoluble byproducts like DCU can be removed by simple filtration.[3]
-
Aqueous Work-up: Water-soluble byproducts, such as the urea from EDC, can be removed by washing the organic reaction mixture with water or dilute acidic/basic solutions.[4]
-
Column Chromatography: This is a very effective method for separating the desired product from a wide range of impurities, including chlorinated byproducts and those with similar polarity to the product.[1]
Data Presentation
Table 1: Comparison of Picolinamide and Byproduct Yields with Different Activating Agents for Picolinic Acid
| Activating Agent | Amine Substrate | Picolinamide Product | Yield of Picolinamide (%) | Byproduct | Yield of Byproduct (%) | Reference |
| Thionyl Chloride | N-methylaniline | N-methyl-N-phenylpicolinamide | 35 | 4-Chloro-N-methyl-N-phenylpicolinamide | 13 | [1] |
| Thionyl Chloride | N-ethylaniline | N-ethyl-N-phenylpicolinamide | 31 | 4-Chloro-N-ethyl-N-phenylpicolinamide | 10 | [1] |
| Thionyl Chloride | N-phenylaniline | N,N-diphenylpicolinamide | 54 | 4-Chloro-N,N-diphenylpicolinamide | 10 | [1] |
Table 2: Common Coupling Reagents and Their Associated Byproducts in Amide Synthesis
| Coupling Reagent | Common Byproduct(s) | Key Considerations |
| DCC | N,N'-dicyclohexylurea (DCU) | DCU is poorly soluble and can often be removed by filtration. Can cause epimerization. |
| EDC | Water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea | Byproduct is easily removed with an aqueous workup. Can cause epimerization. |
| HATU/HBTU | Tetramethylguanidinium salt | Can be minimized by using a 1:1 stoichiometry with the carboxylic acid and pre-activation. |
Experimental Protocols
Protocol 1: General Procedure for Picolinamide Synthesis using EDC/HOBt
-
Dissolve Reagents: In a round-bottom flask, dissolve the picolinic acid (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add Coupling Agent: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Add Base: If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude picolinamide product by flash column chromatography or recrystallization as needed.[4]
Protocol 2: General Procedure for Picolinamide Synthesis using Thionyl Chloride
-
Acid Chloride Formation: In a round-bottom flask, add picolinic acid (1.0 equivalent) and reflux in an excess of thionyl chloride for 16 hours.
-
Remove Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure.
-
Amine Addition: Dissolve the resulting crude picolinoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the amine (2.0 equivalents) and triethylamine (2.0 equivalents) in DCM.
-
Reaction: Add the amine solution dropwise to the acid chloride solution at room temperature and stir for 16 hours.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The desired picolinamide and any chlorinated byproducts can be separated by flash column chromatography.[1]
Visualizations
Caption: Byproduct formation pathways in picolinamide synthesis.
Caption: Troubleshooting workflow for picolinamide reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Methoxypicolinamide Work-Up Procedure Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up and purification of 6-Methoxypicolinamide. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a this compound synthesis via an amide coupling reaction?
A typical work-up procedure following the amide coupling of 6-methoxypicolinic acid and an amine source involves quenching the reaction, followed by a series of aqueous extractions to remove unreacted starting materials, coupling reagents, and byproducts. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Q2: What are the key considerations when choosing an extraction solvent for this compound?
The choice of an appropriate extraction solvent is crucial for achieving a good recovery of this compound. Due to the presence of a polar amide group and a moderately polar methoxypyridine ring, solvents of intermediate polarity are generally effective. Ethyl acetate is a commonly used solvent for extracting picolinamide derivatives. Dichloromethane can also be used. It is advisable to perform a small-scale liquid-liquid extraction test to determine the optimal solvent for your specific reaction mixture.
Q3: My crude this compound product is an oil and won't solidify. What should I do?
The oily nature of the crude product could be due to the presence of residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, trituration with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, can help induce solidification. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can also promote nucleation and crystallization.
Q4: What are common impurities I might encounter, and how can they be removed?
Common impurities can include unreacted 6-methoxypicolinic acid, the amine starting material, and byproducts from the coupling reagent (e.g., N,N'-dicyclohexylurea if DCC is used).
-
Unreacted 6-methoxypicolinic acid: Can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
Unreacted amine: Can be removed by washing the organic layer with a dilute aqueous acid, such as 1M HCl.
-
Coupling agent byproducts: The solubility of these byproducts varies. For example, DCU is largely insoluble in many organic solvents and can often be removed by filtration before the aqueous work-up.
Q5: What are suitable solvent systems for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, a moderately polar compound, several solvent systems can be explored.[1] A good starting point would be a single solvent system like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/hexane or acetone/water.[2] It is recommended to test a small amount of the crude product in various solvents to identify the optimal conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Work-up | - Incomplete reaction. - Product is partially soluble in the aqueous layers. - Product is volatile and lost during solvent removal. | - Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. - Use moderate temperatures during rotary evaporation. |
| Formation of a Stable Emulsion During Extraction | - High concentration of reagents or byproducts acting as surfactants. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - If the emulsion persists, filter the mixture through a pad of Celite®. |
| Product Contaminated with Colored Impurities | - Degradation of starting materials or product. - Formation of colored byproducts during the reaction. | - Treat a solution of the crude product in a suitable solvent with activated charcoal, followed by hot filtration to remove the charcoal. - Perform column chromatography on silica gel. The basicity of the pyridine ring may cause tailing; this can sometimes be mitigated by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent. |
| Difficulty in Achieving High Purity by Recrystallization | - Presence of impurities with similar solubility to the product. - Oiling out instead of crystallization. | - If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be necessary. - If the product "oils out," try using a larger volume of solvent, cooling the solution more slowly, or switching to a different solvent system. Seeding the solution with a pure crystal of the product can also help. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for this compound
This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilution: Dilute the mixture with the same organic solvent used for the reaction to ensure the product is fully dissolved.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL for a ~100 mL organic phase) to remove any unreacted basic starting materials or reagents.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acidic starting materials or reagents.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and aid in breaking any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Determine an appropriate solvent or solvent system by testing the solubility of a small amount of the crude product. For this example, an ethyl acetate/hexane system is used.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (108-109°C) to remove any residual solvent.[4]
Quantitative Data
The following table provides representative data for the purification of a picolinamide derivative. Actual results for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
| Purification Step | Yield (%) | Purity (by HPLC, %) | Recovery (%) |
| Crude Product (Post-Work-up) | 85 | 90 | N/A |
| After 1st Recrystallization (EtOAc/Hexane) | 75 | 98 | 88 |
| After 2nd Recrystallization (Ethanol) | 68 | >99.5 | 91 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of crude this compound.
References
Impact of solvent choice on 6-Methoxypicolinamide reaction yield
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the synthesis of 6-Methoxypicolinamide, with a specific focus on the impact of solvent choice on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound?
A1: The solvent plays a critical role in the amidation reaction for synthesizing this compound. Its primary functions are to:
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Dissolve Reactants: Ensure that the starting materials (e.g., 6-methoxypicolinic acid or its activated derivative) and the amine source are fully dissolved, allowing for a homogeneous reaction mixture and facilitating molecular interactions.
-
Stabilize Intermediates: The polarity and coordinating ability of the solvent can stabilize charged intermediates and transition states that form during the reaction, thereby influencing the reaction rate.
-
Control Reaction Temperature: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure, which is crucial for reaction kinetics.
-
Influence Reaction Pathway: In some cases, the solvent can influence which reaction pathway is favored, potentially minimizing the formation of side products.
Q2: What are the most common solvents used for picolinamide synthesis?
A2: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used solvents for amide bond formation due to their excellent ability to dissolve a wide range of reactants.[1] However, due to environmental and health concerns, there is a growing effort to replace these with greener alternatives. Other commonly used solvents include Tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate.[2] For certain protocols, solvent-free conditions have also been explored.[3]
Q3: How does solvent polarity generally affect the amidation reaction yield?
A3: The effect of solvent polarity can be complex. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for many coupling reactions.[2] They are effective at solvating the charged intermediates common in amidation reactions that use coupling reagents. However, the optimal solvent polarity can be highly dependent on the specific substrates and coupling agents used. It is often necessary to screen a range of solvents to find the optimal conditions for a specific reaction.
Q4: Are there more environmentally friendly ("green") solvent options available?
A4: Yes, the development of greener synthetic routes is a key area of research. Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are being explored as viable alternatives to traditional chlorinated and polar aprotic solvents.[4] In some cases, these greener solvents can lead to improved overall yield and simplified work-up procedures.[4] Solvent-free reaction conditions are also a highly sustainable option where applicable.[3]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. Could the solvent be the issue?
A: Yes, the solvent is a common factor in low-yielding reactions. Here are a few troubleshooting steps related to your choice of solvent:
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Check for Homogeneity:
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Is your reaction mixture a clear solution? If starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Action: Try a solvent with better solubilizing properties for your specific substrates. Refer to the data table below for common options. A solvent screen with small-scale reactions is often the best approach.
-
-
Consider Solvent Purity and Water Content:
-
Are you using anhydrous solvents? Water can hydrolyze activated carboxylic acid intermediates, leading to the regeneration of the starting carboxylic acid and reducing the yield.
-
Action: Use freshly dried solvents, especially for moisture-sensitive reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Evaluate Solvent Reactivity:
-
Could your solvent be reacting with your reagents? While less common with standard solvents, some functional groups on your substrates might be incompatible with certain solvents under the reaction conditions.
-
Action: Review the compatibility of your chosen solvent with your starting materials and reagents.
-
Problem: Significant Side Product Formation
Q: I am observing significant impurity peaks in my analysis. How can the solvent choice help?
A: The solvent can influence the reaction's selectivity and minimize side reactions.
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Issue: Formation of an anhydride from the activated carboxylic acid.
-
Action: This can sometimes be influenced by the solvent and the concentration of the coupling agent. Trying a different solvent might alter the reaction kinetics to favor the desired amidation.
-
-
Issue: Racemization of chiral centers.
-
Action: The polarity of the solvent can impact the rate of racemization of activated amino acids. Less polar solvents may sometimes reduce this side reaction.
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Problem: Difficult Product Purification
Q: The work-up and purification of my product are challenging. How is this related to the solvent?
A: Your reaction solvent significantly impacts the ease of purification.
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High-Boiling Point Solvents (e.g., DMF, DMSO): These can be difficult to remove completely under vacuum.
-
Action: If possible, choose a lower-boiling point solvent like DCM, THF, or ethyl acetate. If a high-boiling solvent is necessary, consider an aqueous work-up to extract the product into an immiscible solvent, leaving the high-boiling solvent in the aqueous phase (if miscible).
-
-
Solvent Miscibility: The miscibility of the reaction solvent with the solvents used in the aqueous work-up is crucial.
-
Action: Plan your work-up procedure based on your reaction solvent. For example, if using a water-miscible solvent like THF or DMF, the reaction mixture will likely need to be diluted with a water-immiscible solvent (e.g., ethyl acetate) before washing with aqueous solutions.
-
Data Presentation
Table 1: Representative Data on Solvent Impact on Amide Coupling Reaction Yield
Disclaimer: The following data is compiled from studies on various amidation reactions to illustrate the potential impact of solvent choice. The optimal solvent for the synthesis of this compound may vary depending on the specific reaction conditions and coupling agents used.
| Solvent | Dielectric Constant (Approx.) | Typical Yield Range (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 60-95 | Good solubility for many organic compounds; volatile and easy to remove. |
| N,N-Dimethylformamide (DMF) | 36.7 | 55-98 | High-boiling polar aprotic solvent; excellent solubilizing properties.[5] |
| Tetrahydrofuran (THF) | 7.6 | 50-90 | Aprotic ether solvent; can be a good alternative to DCM. |
| Acetonitrile (MeCN) | 37.5 | 60-95 | Polar aprotic solvent; often used in reactions with metal catalysts. |
| Ethyl Acetate (EtOAc) | 6.0 | 40-85 | Less polar than other common solvents; can be a greener alternative. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 70-90 | A greener alternative to THF and DCM with a higher boiling point.[4] |
| Toluene | 2.4 | 30-70 | Non-polar solvent; may be suitable for specific coupling reactions. |
| Solvent-Free | N/A | 80-99 | Highly efficient and green; requires specific coupling agents (e.g., methoxysilanes).[3] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amidation
This protocol is a general representation for the coupling of a picolinic acid with an amine using HATU as the coupling agent.
Materials:
-
6-Methoxypicolinic acid
-
Amine (e.g., aqueous ammonia or an amine salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
-
Anhydrous solvent (e.g., DMF, Isopropyl acetate)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the 6-Methoxypicolinic acid (1.0 eq) and HATU (1.2 eq).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add the amine (1.1 eq). If using an amine salt, it may need to be neutralized in a separate step or by adding an additional equivalent of base.
-
Slowly add the base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Selective 6-Methoxypicolinamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 6-Methoxypicolinamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 6-Methoxypicolinic acid.[1] This starting material can be synthesized from other precursors, such as 6-hydroxypicolinic acid.[2] An alternative route may involve the use of 2-amino-6-methoxypyridine.[3]
Q2: What is the general reaction mechanism for the synthesis of this compound from 6-Methoxypicolinic acid?
A2: The synthesis typically proceeds through a two-step process. First, the carboxylic acid group of 6-Methoxypicolinic acid is activated, usually by converting it into a more reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride or oxalyl chloride. The second step is the nucleophilic acyl substitution, where the activated acyl chloride is reacted with an ammonia source to form the final amide product, this compound.[4]
Q3: Why is temperature control so critical in this synthesis?
A3: Temperature control is crucial for several reasons. Firstly, many of the reactions involved can be exothermic, and poor temperature control can lead to an increase in the rate of side reactions.[5] Secondly, the starting materials, intermediates, and the final product can be sensitive to high temperatures, leading to decomposition and the formation of tar-like byproducts.[6] Finally, temperature can directly influence the regioselectivity of the reaction, with lower temperatures generally favoring the desired product and minimizing the formation of impurities.[7]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Acyl Chloride Formation | Ensure complete conversion of 6-Methoxypicolinic acid to its acyl chloride by monitoring the reaction (e.g., by quenching an aliquot with methanol and analyzing for methyl ester formation by TLC or LC-MS). Consider slightly increasing the equivalents of the chlorinating agent. | The amidation step will not proceed if the carboxylic acid is not sufficiently activated. |
| Hydrolysis of Acyl Chloride | Perform the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). | The acyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of moisture. |
| Suboptimal Temperature for Amidation | Carry out the amidation at a low temperature, typically starting at 0 °C, before slowly warming to room temperature.[4] | Higher temperatures can lead to side reactions and decomposition of the product. |
| Loss of Product During Workup | During aqueous workup, ensure the pH is neutral or slightly acidic to minimize the solubility of the product in the aqueous layer. Picolinic acid derivatives can be sensitive to pH changes.[7] | Improper pH can lead to the loss of product into the aqueous phase. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Recommendation | Rationale |
| 4-chloro-6-methoxypicolinamide | Chlorination of the pyridine ring during acyl chloride formation with thionyl chloride.[8] | Use oxalyl chloride instead of thionyl chloride for the acyl chloride formation. Perform the reaction at a lower temperature (e.g., 0 °C). | Oxalyl chloride is a milder chlorinating agent and is less likely to cause chlorination of the aromatic ring. |
| 6-Methoxypicolinic Acid | Incomplete amidation or hydrolysis of the acyl chloride intermediate. | See "Low Yield" troubleshooting. Ensure an adequate amount of the ammonia source is used. | Unreacted starting material or hydrolyzed intermediate will contaminate the final product. |
| Decarboxylated Byproduct | High temperatures during the reaction or purification steps.[7] | Maintain low reaction temperatures. During purification, avoid excessive heating. If distillation is used, perform it under high vacuum. For drying the final product, use a vacuum oven at a temperature not exceeding 50-60°C.[7] | Picolinic acids and their derivatives are prone to decarboxylation at elevated temperatures. |
| Dimerized Byproducts | Oxidative conditions, especially if starting from or generating an aminopyridine intermediate.[7] | When working with amino-substituted pyridines, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.[7] | The amino group on the pyridine ring can be susceptible to oxidation, leading to coupled products. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Methoxypicolinic Acid
This protocol is a general guideline based on standard amidation procedures for picolinic acids.[4] Optimization may be required for specific laboratory conditions.
Materials:
-
6-Methoxypicolinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Ammonia solution (e.g., 0.5 M in dioxane or aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Acyl Chloride Formation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Methoxypicolinic acid (1.0 equiv.).
-
Suspend the acid in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equiv.) or thionyl chloride (1.5 equiv.) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for the cessation of gas evolution.
Step 2: Amidation
-
In a separate dry flask under an inert atmosphere, cool the ammonia solution (2.0-3.0 equiv.) to 0 °C.
-
Slowly add the freshly prepared solution of 6-methoxypicolinoyl chloride to the stirred ammonia solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 3: Workup and Purification
-
Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing product impurities.
References
- 1. 26893-73-2|6-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Methoxypicolinamide and Other Picolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Picolinamide derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This guide provides a comparative overview of the synthesis of 6-methoxypicolinamide and other picolinamide derivatives, focusing on common synthetic routes, comparative performance data, and detailed experimental protocols.
Introduction to Picolinamide Derivatives
Picolinamides are amides derived from picolinic acid (pyridine-2-carboxylic acid). The pyridine ring and the amide group provide key interaction points for biological targets, and substitutions on the pyridine ring allow for the fine-tuning of their pharmacological properties. These derivatives have shown promise as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, which are crucial targets in cancer therapy.[1][2]
General Synthesis of Picolinamide Derivatives
The most common method for synthesizing picolinamide derivatives is the coupling of a carboxylic acid (a picolinic acid derivative) with an amine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of picolinamide derivatives.
Comparative Synthesis Data
The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final picolinamide product. The following table summarizes synthetic data for various picolinamide derivatives, including a protocol adaptable for this compound.
| Derivative Class | Starting Picolinic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 6-Methoxy-picolinamide (representative) | 5-Amino-6-methoxypicolinic acid | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | HATU | DIPEA | Isopropyl-acetate | 88 | 95 | [3] |
| 4-Phenoxy-picolinamide | 4-chloropicolinoyl chloride | 4-aminophenol | - | K2CO3, t-BuOK | DMF | - | - | [2] |
| 6-Substituted picolinamide | 6-bromopicolinic acid | Cyclohexylamine | HBTU | DIPEA | Acetonitrile | - | - | [4] |
| Picolinamide | Picolinic acid | N-methylaniline | Thionyl chloride | Et3N | DCM | 35 | - | [5] |
Note: Yields and purities can vary depending on the specific substrates and reaction conditions. Direct comparison between different studies should be made with caution.
Detailed Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via HATU Coupling
This protocol is adapted from the synthesis of a substituted this compound derivative and can be modified for the synthesis of this compound by using 6-methoxypicolinic acid and ammonia or a protected ammonia equivalent.[3]
Materials:
-
6-Methoxypicolinic acid
-
Amine source (e.g., ammonium chloride)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 6-methoxypicolinic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and the amine source (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 equiv.) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Protocol 2: General Synthesis of Picolinamides via Acyl Chloride
This method involves the conversion of the picolinic acid to a more reactive acyl chloride intermediate.
Materials:
-
Substituted picolinic acid
-
Thionyl chloride or Oxalyl chloride
-
Amine
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acyl Chloride Formation: To a solution of the substituted picolinic acid (1.0 equiv.) in anhydrous DCM, add thionyl chloride (1.5 equiv.) or oxalyl chloride (1.5 equiv.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the amine (1.1 equiv.) and a base such as triethylamine (2.0 equiv.) or pyridine. Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.[5]
Biological Activity and Signaling Pathways
Picolinamide derivatives have been extensively studied as inhibitors of protein kinases involved in cancer progression, such as VEGFR-2 and Aurora-B kinase.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
Aurora-B Kinase Signaling Pathway
Aurora-B kinase is a key regulator of mitosis. Its inhibition can lead to errors in cell division and ultimately to apoptosis (programmed cell death) in cancer cells.
Caption: Simplified Aurora-B kinase signaling pathway and the inhibitory action of picolinamide derivatives.
Conclusion
The synthesis of this compound and other picolinamide derivatives is a well-established field with a variety of reliable methods. The choice of synthetic route and reaction conditions can be tailored to the specific derivative and desired scale of production. The versatility of the picolinamide scaffold continues to make it a promising area of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers to navigate the synthesis and explore the potential of these valuable compounds.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Bioactivity of 6-Methoxypicolinamide in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of 6-Methoxypicolinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target in cancer therapy. This document outlines key cell-based assays to quantify the efficacy of this compound and compares its potential performance against the well-characterized NAMPT inhibitor, FK866.
Executive Summary
This compound is investigated for its potential to inhibit NAMPT, an enzyme crucial for cellular metabolism and overexpressed in various cancers. Inhibition of NAMPT leads to depletion of intracellular NAD+, a vital coenzyme for numerous cellular processes, ultimately triggering cell death. This guide details the experimental protocols for cell viability assays and intracellular NAD+ quantification to assess the bioactivity of this compound. Comparative data for the known NAMPT inhibitor FK866 is provided as a benchmark for performance evaluation.
Comparative Bioactivity Data
The following tables summarize the expected quantitative data from key cell-based assays. Note: As of the last update, specific experimental data for this compound is not publicly available. The values presented below for this compound are placeholders and should be determined experimentally. Data for the alternative compound, FK866, is derived from published literature.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | CellTiter-Glo® | 72 | To Be Determined | - |
| HCT116 (Colon Carcinoma) | CellTiter-Glo® | 72 | To Be Determined | - | |
| HepG2 (Hepatocellular Carcinoma) | CellTiter-Glo® | 72 | To Be Determined | - | |
| FK866 | A549 (Lung Carcinoma) | Various | 72 | ~ 1 - 10 | [1] |
| HCT116 (Colon Carcinoma) | Various | 72 | ~ 1 - 5 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | SRB Assay | Not Specified | 50 | [1] | |
| SW480 (Colon Adenocarcinoma) | CCK-8 | 72 | 14.3 | [2] | |
| LoVo (Colon Adenocarcinoma) | CCK-8 | 72 | 32.7 | [2] |
Table 2: Comparative Intracellular NAD+ Depletion (IC50)
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| This compound | A549 (Lung Carcinoma) | NAD/NADH-Glo™ | 24 | To Be Determined | - |
| FK866 | SW480 (Colon Adenocarcinoma) | Not Specified | Not Specified | Dose-dependent reduction | [2] |
| LoVo (Colon Adenocarcinoma) | Not Specified | Not Specified | Dose-dependent reduction | [2] |
Signaling Pathways and Experimental Workflows
NAMPT Inhibition and Downstream Effects
The following diagram illustrates the NAD+ salvage pathway and the mechanism of action for NAMPT inhibitors.
Figure 1. NAD+ salvage pathway and the inhibitory action of this compound and FK866 on NAMPT.
Experimental Workflow for Cell-Based Assays
The general workflow for validating the bioactivity of this compound is depicted below.
Figure 2. General experimental workflow for assessing the bioactivity of NAMPT inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HepG2)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound and FK866
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and FK866 in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Intracellular NAD+ Level Measurement (NAD/NADH-Glo™ Assay)
This assay measures the total levels of NAD+ and NADH in cultured cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
White-walled 96-well plates
-
This compound and FK866
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into white-walled 96-well plates at a density that will result in a log-phase growth at the time of the assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and FK866 for 24 hours.
-
Cell Lysis and NAD+ Cycling:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of NAD/NADH-Glo™ Reagent to each well.
-
Mix the plate on an orbital shaker for 1-2 minutes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 for NAD+ depletion by plotting the luminescence signal (inversely proportional to NAD+ levels if measuring the effect of an inhibitor) against the logarithm of the compound concentration.
Conclusion
This guide provides a standardized approach to validate the bioactivity of this compound as a NAMPT inhibitor. By following the detailed protocols for cell viability and intracellular NAD+ measurement and comparing the results with the established inhibitor FK866, researchers can obtain a robust and objective assessment of the compound's performance. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures. Successful validation of this compound's bioactivity through these assays will be a critical step in its further development as a potential therapeutic agent.
References
- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Study of Methoxy-Substituted Picolinamide Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methoxy-substituted picolinamide isomers. Due to a lack of direct comparative studies in publicly available literature, this document synthesizes available data on related compounds, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways.
Picolinamide, a derivative of picolinic acid, represents a versatile scaffold in medicinal chemistry. The introduction of a methoxy group to the pyridine ring can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting isomers. Understanding these differences is crucial for the rational design of novel therapeutic agents. This guide focuses on the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers of picolinamide.
Data Presentation
A direct side-by-side comparison of the physicochemical and pharmacokinetic properties of the three methoxy-picolinamide isomers is limited in the current literature. However, data for related compounds, such as N-(4-methoxyphenyl)picolinamide, provide valuable insights.
Physicochemical Properties of N-(4-methoxyphenyl)picolinamide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1][2] |
| Melting Point | 362–363 K (89-90 °C) | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/n | [1][2] |
Biological Activity of Selected Picolinamide Derivatives
The biological activity of picolinamide derivatives is diverse and dependent on the substitution pattern. While specific comparative data for the methoxy-picolinamide isomers is scarce, various derivatives have shown promise as anticancer and antifungal agents.
Anticancer Activity:
Certain picolinamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase, both crucial targets in oncology.
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| N-methyl-4-phenoxypicolinamide derivative 8e | Cytotoxicity | MTT Assay | 3.6 | A549 (Lung) | [3] |
| 1.7 | H460 (Lung) | [3] | |||
| 3.0 | HT29 (Colon) | [3] | |||
| N-Methyl-4-(4-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide (8f ) | Cytotoxicity | MTT Assay | - | - | [3][4] |
| N-Methyl-4-(4-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide (8j ) | Cytotoxicity | MTT Assay | - | - | [3] |
| N-Methyl-4-(4-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy) picolinamide (8k ) | Cytotoxicity | MTT Assay | - | - | [3] |
Antifungal Activity:
Picolinamide derivatives have also demonstrated potential as antifungal agents by targeting the lipid-transfer protein Sec14.[5] Chloro-substituted picolinamide derivatives have shown significant activity against various soil-borne fungi.[6]
| Compound Class | Target Organism | ED₅₀ (µg/mL) | Reference |
| Chloro-substituted picolinamides | Rhizoctonia solani | 29.08 | [6] |
| Alternaria alternata | 33.90 | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of methoxy-substituted picolinamide isomers.
Synthesis of N-(4-methoxyphenyl)picolinamide
A representative synthesis protocol for a methoxy-substituted picolinamide derivative is as follows:
-
A mixture of 0.615 g (0.005 mol) of picolinic acid, 1.23 g (0.01 mol) of p-anisidine (4-methoxyaniline), and 0.31 g (0.005 mol) of orthoboric acid is combined in a reaction flask.[1]
-
The flask is subjected to microwave irradiation for 40 minutes.[1]
-
Upon completion, a 10% sodium bicarbonate (NaHCO₃) solution is added to the mixture.[1]
-
The resulting solid is filtered.[1]
-
The crude product is recrystallized from a 30% ethanol-water solution to yield the final product.[1]
In Vitro Kinase Assay (VEGFR-2)
This luminescence-based assay quantifies the inhibitory activity of a compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[7][8]
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. A 10 mM stock solution of the test compound is prepared in DMSO and serially diluted.[7][8]
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the appropriate substrate (e.g., PTK Substrate).[8]
-
Plate Setup: Add the master mix to each well of a 96-well plate. Add the diluted test compound to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.[7][8]
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank.[8]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[8]
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[7][8]
-
Measurement: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of kinase activity remaining compared to the positive control.[7][8]
Antifungal Susceptibility Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[9]
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium according to established protocols (e.g., NCCLS M27-A).[9]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.[9]
-
Inoculation: Add the fungal inoculum to each well.[9]
-
Incubation: Incubate the plates at 35-37°C for a specified period (e.g., 6 to 19 hours).[9]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[9]
Signaling Pathway Visualizations
The biological effects of picolinamide derivatives are often mediated through their interaction with specific signaling pathways.
Caption: VEGFR-2 Signaling Pathway and Potential Inhibition by Methoxy-Picolinamide Isomers.
Caption: Aurora B Kinase Signaling Pathway and Potential Inhibition by Methoxy-Picolinamide Isomers.
Caption: Sec14-Mediated Lipid Signaling and Potential Inhibition by Methoxy-Picolinamide Isomers.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Picolinamide Derivatives: A Comparative Guide for Researchers
Comparative Efficacy of Picolinamide Derivatives
The picolinamide scaffold has been successfully modified to target a diverse array of biological entities, including enzymes and protein receptors. The following tables summarize the in vitro efficacy of several picolinamide derivatives against various targets, providing a baseline for comparison.
Table 1: Anticancer and Kinase Inhibitory Activity of N-Methyl-picolinamide-4-thiol Derivatives
| Compound ID | Substitution at R-group | HepG2 IC50 (µM) | HCT116 IC50 (µM) | SW480 IC50 (µM) | A549 IC50 (µM) | SPC-A1 IC50 (µM) | A375 IC50 (µM) | U87 IC50 (µM) | Aurora-B Kinase Inhibition (%) at 10 µM |
| 6p | -CHCl2 | 2.23 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 | 87 |
| Sorafenib (Reference) | - | 16.30 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 | Not Reported |
Data sourced from a study on N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Picolinamide Derivatives
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 7a | 2.49 ± 0.19 | >250 | >100 |
| 7b | 15.36 ± 1.21 | >250 | >16.28 |
| 7c | 8.74 ± 0.52 | >250 | >28.60 |
Data from a study on benzamide and picolinamide derivatives as cholinesterase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of picolinamide derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][2][3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., picolinamide derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, the test compound at various concentrations, and a substrate (e.g., a poly(Glu, Tyr) peptide).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase.[4][5]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.[5]
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and ATCI solution.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations. A control well without the inhibitor and a blank well without the enzyme should be included.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells (except the blank).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the molecular context and experimental design, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
References
A Comparative Guide to HPLC Purity Validation of 6-Methoxypicolinamide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Methoxypicolinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This guide also explores alternative analytical techniques and presents supporting data based on the analysis of structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
Reversed-phase HPLC is the most common and effective method for determining the purity of pyridine-containing compounds like this compound.[1][2][3] This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Proposed HPLC Method
This protocol is a robust starting point for the purity validation of this compound, derived from established methods for similar pyridine derivatives.[2][4][5][6]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
Prepare a standard solution of this compound with a known purity at the same concentration.
-
For the determination of related substances, prepare a solution at a lower concentration (e.g., 0.1% of the test concentration) to establish the limit of quantification.
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.[4][8] This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[4] This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value.[4] This is often determined by recovery studies, spiking a placebo with known amounts of the analyte and impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]
Data Presentation: Typical HPLC Method Validation Parameters
The following table summarizes typical performance data for HPLC methods used for the purity analysis of related pyridine derivatives, which can be expected for a validated this compound method.
| Validation Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] |
| Precision (% RSD) | < 2.0%[2] |
| LOD | ~0.01% of target concentration |
| LOQ | ~0.03% of target concentration |
| Resolution | > 2.0 between adjacent peaks[7] |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be considered for the purity analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, better resolution, and higher sensitivity. | Requires specialized high-pressure equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities. | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume, and low solvent consumption. | Lower sensitivity compared to HPLC with UV detection; reproducibility can be a challenge. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Fast separations, reduced organic solvent consumption. | Requires specialized equipment; method development can be more complex. |
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of HPLC with alternative analytical methods.
References
- 1. Pyridine | SIELC Technologies [sielc.com]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. longdom.org [longdom.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. biomedgrid.com [biomedgrid.com]
The Pivotal Role of the Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 6-Methoxypicolinamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-methoxypicolinamide analogs, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies.
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer and antibacterial properties.[1][2] Modifications to this core structure, particularly the introduction and placement of substituents, can dramatically influence a compound's efficacy, selectivity, and pharmacokinetic profile. This guide focuses on analogs of this compound, exploring how variations in their chemical architecture impact their biological performance.
Comparative Efficacy of Picolinamide Analogs
The biological activity of picolinamide analogs has been extensively studied against various targets, primarily in the fields of oncology and infectious diseases. The following table summarizes the structure-activity relationship (SAR) data for a series of N-methyl-picolinamide-4-thiol and N-methyl-4-phenoxypicolinamide derivatives, highlighting the impact of different substituents on their anti-proliferative and kinase inhibitory activities.
| Compound ID | Core Structure | R Group Modification | Target/Cell Line | Activity (IC50 in µM) | Reference |
| 6b | N-methyl-picolinamide-4-thiol | meta-methoxy on phenyl ring | HepG2 | 15.43 | [3] |
| 6c | N-methyl-picolinamide-4-thiol | para-methoxy on phenyl ring | HepG2 | 46.97 | [4] |
| 6d | N-methyl-picolinamide-4-thiol | ortho-methoxy on phenyl ring | HepG2 | 23.91 | [3] |
| 6e | N-methyl-picolinamide-4-thiol | 3,5-dimethoxy on phenyl ring | HepG2 | 7.12 | [3] |
| 6p | N-methyl-picolinamide-4-thiol | -CHCl2 | MGC-803 | 1.38 | [2] |
| 6p | N-methyl-picolinamide-4-thiol | -CHCl2 | HCT-116 | 5.34 | [2] |
| 6p | N-methyl-picolinamide-4-thiol | -CHCl2 | MCF-7 | 5.21 | [2] |
| 6p | N-methyl-picolinamide-4-thiol | -CHCl2 | HepG2 | 16.30 | [2] |
| 8e | N-methyl-4-phenoxypicolinamide | 4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | A549 | 3.6 | [5] |
| 8e | N-methyl-4-phenoxypicolinamide | 4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | H460 | 1.7 | [5] |
| 8e | N-methyl-4-phenoxypicolinamide | 4-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | HT-29 | 3.0 | [5] |
| Sorafenib | Reference Drug | - | HepG2 | 16.30 | [2] |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several key trends:
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring of N-methyl-picolinamide-4-thiol derivatives significantly impacts their activity. A methoxy group at the meta position (compound 6b ) resulted in better inhibitory activity against HepG2 cells compared to para (compound 6c ) or ortho (compound 6d ) substitution.[3]
-
Multiple Methoxy Groups: The introduction of two methoxy groups at the meta positions (compound 6e ) led to a substantial increase in potency, making it one of the most potent inhibitors in its series.[3]
-
Halogen Substitution: The type, number, and position of halogen atoms also play a crucial role in determining the biological activity of these analogs.[3]
-
Alternative Scaffolds: In the N-methyl-4-phenoxypicolinamide series, the hybridization of the core structure with 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups yielded compounds with marked antiproliferative activity, with compound 8e demonstrating potent cytotoxicity against multiple cancer cell lines.[5]
-
Mechanism of Action: Further studies on the most potent compounds, such as 6p , revealed that they can selectively inhibit key kinases involved in tumorigenesis, such as Aurora-B kinase.[3][6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
General Procedure for the Synthesis of N-Methyl-4-phenoxypicolinamide Derivatives (Compounds 8a-j, 10a-e)[5]
A mixture of N-methyl-4-(4-thioureidophenoxy)picolinamide and an appropriate 2-bromo-1-arylethanone is refluxed in anhydrous ethanol. The resulting precipitate is then filtered and recrystallized to yield the final compound. The specific reaction times and purification methods may vary depending on the specific analog being synthesized.
In Vitro Cytotoxicity Assay (MTT Assay)[5]
-
Cell Seeding: Human cancer cell lines (e.g., A549, H460, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Kinase Inhibition Assay[3]
The inhibitory activity of the compounds against specific kinases (e.g., Aurora-B) is evaluated using commercially available kinase assay kits. These assays typically involve incubating the kinase with the test compound and a substrate in the presence of ATP. The kinase activity is then determined by measuring the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence.
Visualizing the Research Workflow
The process of conducting a structure-activity relationship study follows a logical progression from initial design to final analysis. The following diagram illustrates this typical workflow.
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The structure-activity relationship studies of this compound analogs and related picolinamide derivatives provide valuable insights for the rational design of novel therapeutic agents. The data clearly demonstrates that subtle modifications to the chemical structure, such as the position and number of methoxy groups or the introduction of different heterocyclic moieties, can have a profound impact on biological activity. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore this promising class of compounds. The iterative process of design, synthesis, and biological evaluation, as depicted in the workflow diagram, will continue to drive the discovery of more potent and selective drug candidates.
References
- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Picolinamide Derivatives: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of a library of picolinamide derivatives. It summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.
Picolinamide, a derivative of picolinic acid, has emerged as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties, including its function as a bidentate ligand, have facilitated the development of numerous derivatives with a broad spectrum of biological activities.[1] This guide synthesizes data from recent studies to offer a comparative look at the anticancer, antimicrobial, and enzyme-inhibiting properties of various picolinamide derivatives.
Anticancer Activity
Picolinamide derivatives have demonstrated significant potential as anticancer agents, with several series of compounds exhibiting potent activity against various cancer cell lines. Researchers have focused on developing these derivatives as inhibitors of key enzymes involved in tumor growth and proliferation, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]
Comparison of Anticancer Picolinamide Derivatives
| Compound Class | Target | Test System (Cell Line) | Activity (IC50) | Reference Compound | Reference Compound Activity (IC50) |
| N-methyl-picolinamide-4-thiol derivatives | Aurora-B kinase | HepG2 (Liver Cancer) | <10 µM (for compound 6p) | Sorafenib | >10 µM |
| N-methyl-picolinamide-4-thiol derivatives | Aurora-B kinase | HCT-116 (Colon Cancer) | <10 µM (for compound 6p) | Sorafenib | >10 µM |
| N-methyl-picolinamide-4-thiol derivatives | Aurora-B kinase | SW480 (Colon Cancer) | <10 µM (for compound 6p) | Sorafenib | >10 µM |
| Picolinamide-based derivatives | VEGFR-2 | A549 (Lung Cancer) | 12.5–25.6 µM | Sorafenib | 19.3 µM |
| Picolinamide-based derivatives | VEGFR-2 | HepG2 (Liver Cancer) | 18.2–37.2 µM | Axitinib | 38.7 µM |
| Rhodium(III)-picolinamide complexes | Not specified | Various cancer cell lines | High antiproliferative activity | Not specified | Not specified |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Not specified | HepG2 (Liver Cancer) | Low micromolar range | Sorafenib | Similar potent activity |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Not specified | HCT116 (Colon Cancer) | Low micromolar range | Sorafenib | Similar potent activity |
A series of novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activities.[2] Among these, compound 6p, in particular, showed potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with IC50 values below 10 µM, which were superior to the reference drug sorafenib.[2] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase.[2]
Another study focused on designing picolinamide-based derivatives as inhibitors of VEGFR-2, a key player in tumor angiogenesis.[3] Several of these compounds, notably 8j and 8l, demonstrated significant antiproliferative activity against A549 and HepG2 cell lines, with IC50 values in the range of 12.5–25.6 µM and 18.2–37.2 µM, respectively.[3] These activities were comparable or superior to the reference drugs Sorafenib and Axitinib.[3]
Additionally, rhodium(III)-picolinamide complexes have been explored as potential anticancer and antimetastasis agents.[4] These complexes exhibited high antiproliferative activity against tested cancer cell lines in vitro, inducing cell cycle arrest, apoptosis, and autophagy.[4]
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity:
-
Human cancer cell lines (e.g., HepG2, HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the picolinamide derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2]
VEGFR-2 Kinase Inhibition Assay:
The inhibitory activity of picolinamide derivatives against VEGFR-2 kinase can be determined using various commercially available assay kits, which typically involve measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Picolinamide derivatives have been investigated as a new class of antibacterials, with some demonstrating potent and selective activity against specific pathogens like Clostridioides difficile.[5][6]
Comparison of Antimicrobial Picolinamide Derivatives
| Compound | Target Organism | Activity (MIC) | Selectivity |
| Picolinamide 87 | Clostridioides difficile | 0.125 µg/mL | 1024-fold higher than against MRSA |
| Picolinamide 5 | Clostridioides difficile | 0.12 µg/mL | More selective than vancomycin and metronidazole |
| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | Clostridioides difficile | MIC50: 0.12 µg/mL, MIC90: 0.25 µg/mL | Potent and selective |
| Zinc picolinate | Various bacteria (e.g., B. cereus, S. flexneri, E. coli) | 0.5 mg/mL | Broad spectrum |
| Copper picolinate | Various bacteria (e.g., S. aureus, M. luteus, E. coli) | 0.5 mg/mL | Broad spectrum |
Structure-activity relationship studies of picolinamide antibacterials have revealed that modifications to the picolinamide scaffold can lead to exquisite selectivity for C. difficile over other gut bacteria and even methicillin-resistant Staphylococcus aureus (MRSA).[6] For instance, picolinamide 87 was found to be 1024-fold more selective for C. difficile than for MRSA.[6] Another derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, exhibited potent activity against 101 strains of C. difficile with MIC50 and MIC90 values of 0.12 and 0.25 µg/mL, respectively.[5][7] This compound was also shown to target cell wall biosynthesis.[5][7]
Transition metal complexes of picolinic acid have also been shown to possess broad-spectrum antibacterial properties.[8]
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial strains are grown in appropriate broth media to a specific density.
-
A serial dilution of the picolinamide derivatives is prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the diluted compounds.
-
The plates are incubated under appropriate conditions (e.g., temperature, atmosphere) for a specified time (e.g., 24 or 48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
The picolinamide scaffold has been extensively utilized in the design of potent and selective enzyme inhibitors for various therapeutic targets.[1]
Comparison of Picolinamide-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Activity (IC50) | Therapeutic Area |
| 6-substituted picolinamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | 11 nM (for compound 25) | Type 2 Diabetes, Metabolic Syndrome |
| Picolinamide derivatives with dimethylamine side chain | Acetylcholinesterase (AChE) | 2.49 µM (for compound 7a) | Alzheimer's Disease |
| Benzamide and picolinamide derivatives | WDR5-MLL1 interaction | 0.1 nM (for compound 136) | Cancer (Leukemia) |
A series of 6-substituted picolinamide derivatives were synthesized as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[9] Optimization of an initial hit led to the discovery of a highly potent and metabolically stable compound with an IC50 of 11 nM.[1][9]
In the context of neurodegenerative diseases, picolinamide derivatives containing a dimethylamine side chain have been evaluated as acetylcholinesterase (AChE) inhibitors.[10] Compound 7a emerged as a potent and selective AChE inhibitor with an IC50 of 2.49 µM and exhibited a mixed-type inhibition mechanism.[10]
Furthermore, picolinamide derivatives have been developed as inhibitors of the WDR5-MLL1 protein-protein interaction, which is a therapeutic target in certain types of leukemia.[11] Some of these compounds demonstrated exceptionally strong inhibitory activity with IC50 values in the sub-nanomolar range.[11]
Experimental Protocols: Enzyme Inhibition Assays
11β-HSD1 Inhibition Assay (TR-FRET):
-
The inhibitory activity against human and mouse 11β-HSD1 is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The assay measures the conversion of cortisone to cortisol.
-
The reaction is performed in the presence of the enzyme, substrate, co-factor, and varying concentrations of the picolinamide inhibitors.
-
The TR-FRET signal, which is proportional to the amount of cortisol produced, is measured.
-
IC50 values are calculated from the dose-response curves.[1]
Cholinesterase Inhibition Assay (Ellman's Method):
-
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is measured spectrophotometrically.
-
The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.
-
The rate of color formation is monitored at a specific wavelength (e.g., 412 nm).
-
The inhibitory activity of the picolinamide derivatives is determined by measuring the reduction in the rate of the reaction.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scihub.org [scihub.org]
- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Spectroscopic Comparison of 6-Methoxypicolinamide and Its Precursors: A Guide for Researchers
A detailed analysis of 6-Methoxypicolinamide and its key precursors—picolinamide, 6-hydroxypicolinamide, and 6-methoxypicolinic acid—reveals distinct spectroscopic signatures crucial for their identification and differentiation in research and drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data, supported by detailed experimental protocols.
This publication aims to serve as a practical reference for scientists and professionals engaged in the synthesis, characterization, and application of these pyridine derivatives. By presenting quantitative data in a structured format and outlining the methodologies for their acquisition, this guide facilitates a deeper understanding of the structural nuances that define each compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for confirming the identity and purity of synthesized compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not publicly available | Data not publicly available |
| Picolinamide | 8.31 (s, 1H), 7.95 (d, 1H, J = 8.7 Hz), 7.71 (t, 2H, J = 14.6 Hz), 6.49 (br, 2H)[1] | 167.13, 149.65, 148.38, 137.33, 126.48, 122.48[1] |
| 6-Hydroxypicolinamide | Data not publicly available | Data not publicly available |
| 6-Methoxypicolinic acid | A synthesis procedure confirms the structure with ¹H NMR, but specific shift values are not provided in the available documentation. | Data not publicly available |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Data not publicly available | Data not publicly available |
| Picolinamide | N-H stretch (~3414, 3164), C=O stretch (~1658), N-H bend (~1603), C-N stretch (~1386) | 122 (M+)[2] |
| 6-Hydroxypicolinamide | Data not publicly available | Data not publicly available |
| 6-Methoxypicolinic acid | Data not publicly available | A synthesis procedure confirms the structure with MS, showing m/z 152 (M-), but the full spectrum is not available. |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) |
| This compound | Data not publicly available |
| Picolinamide | ~265[1] |
| 6-Hydroxypicolinamide | Data not publicly available |
| 6-Methoxypicolinic acid | Data not publicly available |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound can be envisioned through a series of reactions starting from picolinamide. The logical workflow for both the synthesis and the subsequent spectroscopic analysis is crucial for obtaining pure compounds and reliable data.
Caption: Synthetic route to this compound and subsequent spectroscopic analysis workflow.
Experimental Protocols
Detailed methodologies are provided below for the key spectroscopic techniques used to characterize this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
This guide provides a foundational framework for the spectroscopic comparison of this compound and its precursors. While comprehensive data for the target compound and some precursors remain elusive in publicly accessible databases, the provided protocols and comparative data for picolinamide offer a valuable starting point for researchers in this field. Further investigation into the synthesis and characterization of these compounds will be necessary to populate a more complete spectroscopic library.
References
Head-to-head comparison of different synthetic routes to 6-Methoxypicolinamide
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 6-Methoxypicolinamide, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a detailed head-to-head comparison of two plausible synthetic routes, offering insights into their respective advantages and disadvantages, supported by experimental data from analogous transformations.
Executive Summary
This guide evaluates two primary synthetic strategies for this compound:
-
Route 1: Palladium-Catalyzed Aminocarbonylation of 2-Bromo-6-methoxypyridine. This modern approach utilizes a palladium catalyst to directly introduce the carboxamide functionality in a single step from a readily available bromo-substituted pyridine.
-
Route 2: Two-Step Synthesis from 2-Chloro-6-cyanopyridine. This classical route involves the hydrolysis of a nitrile to an amide, followed by a nucleophilic substitution to introduce the methoxy group.
The selection of the optimal route will depend on factors such as the desired scale, cost of starting materials and catalysts, and the available equipment and expertise.
Data Presentation
The following tables provide a comparative summary of the key quantitative data for the two proposed synthetic routes. It is important to note that some of the data, particularly yields, are derived from analogous reactions on similar substrates due to the limited availability of direct experimental values for the synthesis of this compound in a single comprehensive source.
Table 1: Comparative Overview of Synthetic Routes
| Parameter | Route 1: From 2-Bromo-6-methoxypyridine | Route 2: From 2-Chloro-6-cyanopyridine |
| Starting Material | 2-Bromo-6-methoxypyridine | 2-Chloro-6-cyanopyridine |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 6-Chloro-2-picolinamide |
| Overall Estimated Yield | Moderate to High | Moderate |
| Potential Challenges | Catalyst cost and optimization, handling of carbon monoxide gas. | Potentially harsh hydrolysis conditions, purification of the intermediate. |
Table 2: Step-by-Step Comparison of Synthetic Routes
| Step | Reaction | Reagents & Conditions | Estimated Yield | Purity | Source of Data |
| Route 1 | |||||
| 1 | Aminocarbonylation | 2-Bromo-6-methoxypyridine, CO, NH3 (or surrogate), Pd catalyst (e.g., Pd(OAc)2/Xantphos), Base, Toluene, 80-120°C | 70-90% (analogous reactions) | >95% | [1] |
| Route 2 | |||||
| 1 | Nitrile Hydrolysis | 2-Chloro-6-cyanopyridine, NaOH, H2O, 100-130°C | High | Good | [2][3] |
| 2 | Methoxylation | 6-Chloro-2-picolinamide, Sodium methoxide, Methanol, Reflux | Good | Good | Analogous SNAr reactions |
Experimental Protocols
Route 1: Palladium-Catalyzed Aminocarbonylation of 2-Bromo-6-methoxypyridine
This protocol is based on general methods for the palladium-catalyzed aminocarbonylation of aryl bromides.[1]
Step 1: Synthesis of this compound
-
Reaction Setup: In a pressure vessel, a mixture of 2-bromo-6-methoxypyridine (1 mmol), palladium acetate (Pd(OAc)₂, 0.02-0.03 mmol), and Xantphos (0.02-0.06 mmol) in toluene (2 mL) is prepared.
-
Addition of Amine Source: An ammonia source, such as a solution of ammonia in a suitable solvent or an ammonia surrogate, is added to the reaction mixture, along with a base (e.g., an inorganic carbonate or an organic amine, 3 mmol).
-
Carbonylation: The vessel is charged with carbon monoxide gas (1 atm) and heated to 80-120°C.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.
Route 2: Two-Step Synthesis from 2-Chloro-6-cyanopyridine
This route is constructed from established procedures for nitrile hydrolysis and nucleophilic aromatic substitution.
Step 1: Synthesis of 6-Chloro-2-picolinamide
This protocol is adapted from general procedures for the hydrolysis of cyanopyridines.[2][3]
-
Reaction Setup: 2-Chloro-6-cyanopyridine is dissolved in an aqueous solution of sodium hydroxide (catalytic to stoichiometric amounts can be used depending on the desired reaction rate).
-
Hydrolysis: The mixture is heated to 100-130°C and stirred until the hydrolysis is complete.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to neutral. The product, 6-chloro-2-picolinamide, may precipitate and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent. The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
This protocol is based on standard nucleophilic aromatic substitution (SNAr) reactions on chloropyridines.
-
Reaction Setup: 6-Chloro-2-picolinamide is dissolved in methanol.
-
Methoxylation: Sodium methoxide (in a slight excess) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
- 1. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions | TREA [trea.com]
- 3. EP1021408A4 - CONTINUOUS METHOD FOR THE HYDROLYSIS OF CYANOPYRIDINES UNDER KEY ADIABATIC CONDITIONS - Google Patents [patents.google.com]
Unambiguous Identification of 6-Methoxypicolinamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's three-dimensional structure is a cornerstone of modern chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the definitive identification of 6-Methoxypicolinamide, a crucial step in ensuring compound integrity and advancing pharmaceutical research.
The unequivocal determination of a molecule's atomic arrangement is paramount in drug discovery and development. X-ray crystallography stands as the gold standard for providing a definitive three-dimensional structure of a crystalline compound.[1] This guide details the application of single-crystal X-ray diffraction for the structural elucidation of this compound and presents a comparative analysis with widely used spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method's experimental protocol, data output, and performance metrics are presented to aid researchers in selecting the most appropriate analytical strategy.
The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of structural detail by mapping electron density within a crystal lattice.[1] This technique directly reveals the spatial arrangement of atoms, bond lengths, and bond angles, providing an unambiguous confirmation of the molecular structure of this compound.
Experimental Protocol: X-ray Diffraction of this compound
A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[2]
Table 1: Experimental Protocol for Single-Crystal X-ray Diffraction
| Step | Description |
| Crystal Growth | Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone) to obtain single crystals of sufficient size and quality (ideally 0.1-0.3 mm in each dimension). |
| Data Collection | A selected crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles. |
| Structure Solution | The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. |
| Structure Refinement | An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure. |
Data Presentation: Crystallographic Data for this compound (Hypothetical)
The final output of an X-ray crystallography experiment is a set of crystallographic data that precisely describes the molecule's structure in the solid state. While the specific crystal structure of this compound is not publicly available, Table 2 presents hypothetical yet realistic data based on the known structures of similar picolinamide derivatives.[3][4]
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Formula Weight | 152.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Volume | 845 ų |
| Z | 4 |
| Calculated Density | 1.19 g/cm³ |
| Resolution | 0.8 Å |
| R-factor | < 5% |
Alternative Analytical Techniques for Structural Characterization
While X-ray crystallography provides the most definitive structure, other spectroscopic techniques offer valuable and often complementary information for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the determination of the molecule's connectivity and stereochemistry in solution.[5]
A small amount of the this compound sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals from the nuclei are detected.
Table 3: Experimental Protocol for NMR Spectroscopy
| Step | Description |
| Sample Preparation | 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Data Acquisition | The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structural elucidation. |
| Data Processing | The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS). |
| Spectral Analysis | The chemical shifts, integration, and coupling patterns of the peaks are analyzed to assign the signals to specific atoms in the molecule and confirm the structure. |
Based on known data for picolinamide derivatives, the following table summarizes the expected chemical shifts for this compound.[6][7]
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~7.8 | ~115 |
| Pyridine-H4 | ~7.4 | ~138 |
| Pyridine-H5 | ~6.9 | ~110 |
| Amide-NH₂ | ~8.2, ~7.8 (broad) | - |
| Methoxy-CH₃ | ~3.9 | ~55 |
| Pyridine-C2 | - | ~165 |
| Pyridine-C6 | - | ~163 |
| Amide-C=O | - | ~168 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[8]
A solution of this compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Table 5: Experimental Protocol for Mass Spectrometry
| Step | Description |
| Sample Preparation | A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). |
| Ionization | The sample is introduced into the ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Mass Analysis | The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated by their m/z ratio. |
| Detection | The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. |
| Fragmentation (MS/MS) | For structural information, a specific ion (e.g., the molecular ion) can be selected, fragmented, and the resulting fragment ions analyzed. |
The mass spectrum of this compound is expected to show a prominent molecular ion peak, and its fragmentation pattern can provide clues about its structure.[9]
Table 6: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 153.06 | Protonated molecular ion |
| [M-OCH₃]⁺ | 122.04 | Loss of the methoxy group |
| [M-CONH₂]⁺ | 108.04 | Loss of the amide group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
A small amount of the this compound sample is placed in the path of an infrared beam. The instrument measures the frequencies at which the sample absorbs the infrared radiation.
Table 7: Experimental Protocol for FTIR Spectroscopy
| Step | Description |
| Sample Preparation | The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a thin film. |
| Data Acquisition | A background spectrum is collected first. Then, the sample spectrum is recorded. |
| Data Processing | The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. |
| Spectral Analysis | The positions and intensities of the absorption bands are correlated with specific functional groups in the molecule. |
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[11]
Table 8: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amide) |
| 3100-3000 | C-H | Stretching (aromatic) |
| 2950-2850 | C-H | Stretching (methoxy) |
| ~1680 | C=O | Stretching (amide) |
| ~1600, ~1470 | C=C, C=N | Stretching (pyridine ring) |
| ~1250 | C-O | Stretching (methoxy) |
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the amount of sample available, and the desired throughput.
Table 9: Comparison of Performance Metrics
| Technique | Resolution | Sensitivity | Sample Amount | Experiment Time | Information Provided |
| X-ray Crystallography | Atomic (<1 Å) | mg | Single crystal | Hours to days | 3D structure, bond lengths/angles, packing |
| NMR Spectroscopy | Atomic connectivity | mg | 5-10 mg | Minutes to hours | Connectivity, stereochemistry, dynamics |
| Mass Spectrometry | High mass accuracy | ng to pg | <1 mg | Minutes | Molecular weight, elemental formula, fragmentation |
| FTIR Spectroscopy | Functional group | µg to mg | <1 mg | Minutes | Functional groups present |
Visualizing the Workflow and Comparisons
Caption: Workflow for determining the 3D structure of this compound using X-ray crystallography.
Caption: Comparison of information obtained from different analytical techniques for this compound.
Conclusion
While NMR, Mass Spectrometry, and FTIR are indispensable tools for the routine characterization and purity assessment of this compound, single-crystal X-ray crystallography remains the definitive method for its unambiguous structural identification. The atomic-level detail it provides is crucial for understanding its chemical properties and interactions, which is of utmost importance in the context of drug development and materials science. This guide provides researchers with the necessary information to make informed decisions about the most suitable analytical strategies for their specific research needs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. photometrics.net [photometrics.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 6-Methoxypicolinamide
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methoxypicolinamide was not publicly available at the time of this document's creation. The following guidance is based on the safety data of structurally similar compounds, including other picolinamides and pyridine derivatives. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a substance that is potentially hazardous. The primary risks include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed or inhaled.[1][2] A comprehensive PPE plan is mandatory for handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which may cause irritation. |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Table 2: Handling and Storage Guidelines
| Aspect | Procedure |
| Handling | - Conduct all handling within a chemical fume hood to minimize inhalation exposure.- Avoid generating dust when handling the solid form.- Wash hands thoroughly after handling.[1][2][3]- Do not eat, drink, or smoke in the handling area.[3] |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]- Store away from incompatible materials such as strong oxidizing agents.[3] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate risks.
Table 3: Emergency Response Plan
| Emergency | Procedure |
| Spill | - Evacuate the immediate area and alert personnel.- Wear appropriate PPE before cleanup.- Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).- Collect the absorbed material into a designated hazardous waste container.- Decontaminate the spill area. |
| Skin Contact | - Immediately wash the affected area with plenty of soap and water.[1][2][3]- Remove contaminated clothing and wash it before reuse.[1][3]- Seek medical attention if irritation persists.[1] |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3]- Remove contact lenses if present and easy to do so.[1][3]- Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air.[1][2]- If breathing is difficult, provide oxygen.- Seek medical attention.[1] |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Operational Protocol for Disposal:
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrangement for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for documentation and collection.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
